2-Methylcyclohexane-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRDRWXTTQUDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13076-15-8 | |
| Record name | 2-methylcyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcyclohexane-1-carbaldehyde is a substituted cyclic aldehyde with potential applications in organic synthesis and as a building block for more complex molecules, including those of pharmaceutical interest. Its physical properties are fundamental to its handling, purification, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the known and estimated physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on the general reactivity of aldehydes.
Physicochemical Properties
Quantitative data for this compound is primarily available through computational predictions. Experimental data is limited; therefore, values for the closely related compound, cyclohexanecarboxaldehyde, are provided for comparison and estimation.[1]
| Property | This compound (Computed) | Cyclohexanecarboxaldehyde (Experimental) |
| Molecular Formula | C₈H₁₄O | C₇H₁₂O |
| Molecular Weight | 126.20 g/mol [2][3][4] | 112.17 g/mol [1] |
| Boiling Point | Not available | 161-163 °C[1] |
| Melting Point | Not available | Not available |
| Density | Not available | ~0.926 g/mL at 25 °C[1] |
| Refractive Index | Not available | Not available |
| Solubility | Slightly soluble in water; soluble in chloroform, ether, and alcohol.[1] | Slightly soluble in water; soluble in chloroform, ether, and alcohol.[1] |
| XLogP3-AA (Lipophilicity) | 2.2[2][3][4] | 1.8 |
Experimental Protocols
Detailed experimental protocols for the determination of key physical properties of liquid aldehydes are provided below.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid organic compound.[5][6][7][8][9]
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., fusion tube)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath liquid
-
Stand and clamps
-
Sample of this compound
Procedure:
-
Fill the Thiele tube with mineral oil to the level of the side arm.
-
Add a few drops of this compound into the small test tube.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and attached test tube in the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.
Materials:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
-
Sample of this compound
-
Distilled water
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer on the analytical balance (m₁).
-
Fill the pycnometer with distilled water and insert the stopper. Ensure the capillary is filled and there are no air bubbles.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
-
Remove the pycnometer from the bath, wipe it dry, and weigh it (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound, stopper it, and bring it to the same temperature in the water bath.
-
Wipe the pycnometer dry and weigh it (m₃).
-
The density of the sample at the given temperature is calculated using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic physical property.[10][11]
Materials:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Light source (sodium lamp or white light with a compensator)
-
Dropper or pipette
-
Sample of this compound
-
Ethanol (B145695) or acetone (B3395972) for cleaning
Procedure:
-
Turn on the light source and the circulating water bath to bring the prisms of the refractometer to a constant temperature (e.g., 20 °C).
-
Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the prisms to dry completely.
-
Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.
-
Close the prism assembly and ensure the liquid spreads evenly between the two prisms.
-
Look through the eyepiece and adjust the coarse adjustment knob until the field of view shows a light and a dark region.
-
If a colored band is visible at the borderline, adjust the chromaticity compensator knob to obtain a sharp, colorless borderline.
-
Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly after the measurement.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid sample like this compound.
Potential Biological Significance and Signaling Pathways
While no specific signaling pathways involving this compound have been identified in the current literature, the high reactivity of the aldehyde functional group suggests potential biological activity. Aldehydes are known to interact with biological macromolecules, which can lead to a range of physiological and pathological effects.[12][13]
General Biological Effects of Aldehydes:
-
Interaction with Proteins and Nucleic Acids: The electrophilic carbon atom of the aldehyde group can react with nucleophilic groups in proteins (e.g., lysine, cysteine) and DNA, forming adducts that can disrupt their normal function.[12]
-
Cellular Signaling: At low concentrations, some aldehydes can act as signaling molecules, modulating pathways involved in cell proliferation, differentiation, and apoptosis.[14] For instance, aldehydes can trigger inflammatory responses by activating pathways like the nuclear factor kappa B (NF-κB) signaling pathway.[14]
-
Oxidative Stress: Aldehydes can be generated endogenously through lipid peroxidation as a result of oxidative stress and can contribute to cellular damage implicated in various diseases.[14]
Given these general properties, this compound and its derivatives could be investigated for a variety of biological activities. The cyclohexane (B81311) ring provides a lipophilic scaffold that can influence its distribution and interaction with biological membranes and protein binding pockets.
The following diagram illustrates a generalized signaling pathway that can be affected by reactive aldehydes.
Conclusion
This technical guide provides a summary of the physical properties of this compound, leveraging both computed data and experimental values from a structurally similar compound. The detailed experimental protocols offer a practical framework for researchers to determine these properties in a laboratory setting. While specific biological roles of this compound are yet to be elucidated, its chemical nature as an aldehyde suggests potential interactions with biological systems that warrant further investigation, particularly in the context of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-2-Methylcyclohexane carboxaldehyde | C8H14O | CID 12627133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-methylcyclohexane-1-carbaldehyde | C8H14O | CID 142164430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. davjalandhar.com [davjalandhar.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. Aldehydes: What We Should Know About Them [mdpi.com]
- 13. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, conformational analysis, and thermodynamic stability of the cis and trans isomers of 2-Methylcyclohexane-1-carbaldehyde. It includes detailed, adaptable experimental protocols for their synthesis and characterization, along with a discussion of their potential roles in biological signaling pathways based on the reactivity of cyclic aldehydes.
Introduction
This compound is a disubstituted cyclohexane (B81311) containing two stereocenters, leading to the existence of diastereomers: cis and trans isomers. The spatial arrangement of the methyl and formyl groups significantly influences the molecule's physical properties, conformational preferences, and reactivity. Understanding these differences is crucial for applications in organic synthesis, medicinal chemistry, and drug development, where specific stereoisomers can exhibit distinct biological activities.
Stereochemistry and Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. Substituents can occupy either axial or equatorial positions. The interplay between the methyl and formyl groups in the cis and trans isomers dictates the most stable chair conformations.
Cis-2-Methylcyclohexane-1-carbaldehyde
In the cis isomer, the methyl and formyl groups are on the same face of the cyclohexane ring. This necessitates that in any chair conformation, one substituent will be in an axial position while the other is in an equatorial position. A ring flip will interchange these positions. The two possible chair conformers are in equilibrium. The equilibrium will favor the conformer where the bulkier group occupies the more stable equatorial position to minimize 1,3-diaxial interactions.
Trans-2-Methylcyclohexane-1-carbaldehyde
For the trans isomer, the substituents are on opposite faces of the ring. This allows for both groups to be in equatorial positions in one chair conformation, or both in axial positions in the other. The diaxial conformation is highly disfavored due to significant steric strain. Therefore, the trans isomer predominantly exists in the diequatorial conformation, which is generally more stable than either of the conformers of the cis isomer.
Thermodynamic Stability
The relative stability of the conformers can be estimated by considering the steric strain introduced by the substituents. This is often quantified using "A-values," which represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.
Table 1: Conformational Energy (A-values) of Substituents
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | 1.70 |
| Formyl (-CHO) | 0.80[1] |
The lower A-value of the formyl group compared to the methyl group indicates it has a smaller preference for the equatorial position. In the cis isomer, the conformer with the axial formyl group and equatorial methyl group will be more stable than the one with an axial methyl and equatorial formyl group. However, the diequatorial conformation of the trans isomer is significantly more stable than any conformation of the cis isomer.
Experimental Protocols
While specific literature on the synthesis of this compound is scarce, the following protocols are adapted from established methods for the synthesis of related substituted cyclohexanecarbaldehydes and the separation of their isomers.
General Synthesis Workflow
The synthesis can be approached by establishing the 1,2-disubstituted cyclohexane core, followed by the introduction or modification of the functional groups to yield the target aldehyde.
Protocol 4.1.1: Synthesis of 2-Methylcyclohexanol (Precursor)
-
Reaction Setup: To a solution of 2-methylcyclohexanone (B44802) in a suitable solvent (e.g., methanol (B129727) or ethanol) at 0 °C, add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) portion-wise. The choice of reducing agent and conditions can influence the cis/trans ratio of the resulting alcohol.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a weak acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the resulting 2-methylcyclohexanol mixture by column chromatography.
Protocol 4.1.2: Oxidation to this compound
-
Reaction Setup: Dissolve the purified 2-methylcyclohexanol in an appropriate solvent (e.g., dichloromethane). Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Reaction Monitoring: Monitor the disappearance of the alcohol and the appearance of the aldehyde by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts (if using PCC). Concentrate the filtrate under reduced pressure.
-
Purification and Separation: The resulting mixture of cis and trans aldehydes can be separated by careful column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
Table 2: Representative ¹H NMR Data
| Proton | Cis Isomer (Predicted) | Trans Isomer (Predicted) |
| Aldehydic (-CHO) | ~9.5-9.7 ppm (d) | ~9.6-9.8 ppm (d) |
| H1 (proton on C bearing CHO) | ~2.3-2.5 ppm (m) | ~2.2-2.4 ppm (m) |
| Methyl (-CH₃) | ~0.9-1.1 ppm (d) | ~0.8-1.0 ppm (d) |
| Cyclohexyl (ring protons) | ~1.1-2.0 ppm (m) | ~1.0-1.9 ppm (m) |
Table 3: Representative ¹³C NMR Data
| Carbon | Cis Isomer (Predicted) | Trans Isomer (Predicted) |
| Aldehydic (C=O) | ~203-206 ppm | ~204-207 ppm |
| C1 (carbon bearing CHO) | ~50-55 ppm | ~52-57 ppm |
| C2 (carbon bearing CH₃) | ~30-35 ppm | ~32-37 ppm |
| Methyl (-CH₃) | ~15-20 ppm | ~14-19 ppm |
| Cyclohexyl (ring carbons) | ~20-40 ppm | ~22-42 ppm |
Signaling Pathways and Biological Relevance
While specific signaling pathways involving this compound have not been elucidated, the aldehyde functional group, particularly in a cyclic system, suggests potential biological activity. Aldehydes are known to be reactive electrophiles that can interact with biological nucleophiles such as proteins and DNA.
Reactive aldehydes, often generated endogenously through lipid peroxidation, are known to be mediators of oxidative stress signaling.[2] They can activate stress-response pathways, such as the Nrf2-antioxidant response element (ARE) pathway, by modifying cysteine residues on sensor proteins like Keap1. This leads to the transcription of cytoprotective genes. Conversely, high concentrations of reactive aldehydes can lead to cellular damage and apoptosis. The specific stereochemistry of the cis and trans isomers could influence their reactivity and how they are recognized by enzymes and receptors, potentially leading to different biological outcomes.
Conclusion
The cis and trans isomers of this compound exhibit distinct stereochemical and conformational properties that are expected to influence their reactivity and biological activity. The trans isomer is predicted to be thermodynamically more stable due to its preference for a diequatorial conformation. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological significance based on well-established principles of organic chemistry and the known reactivity of related aldehydes. Further research into the specific biological targets and signaling pathways of these isomers could provide valuable insights for drug discovery and development.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methylcyclohexane-1-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methylcyclohexane-1-carbaldehyde. Given the absence of a publicly available, fully assigned experimental spectrum, this document presents a comprehensive predicted spectrum based on established NMR principles, analysis of analogous compounds, and general experimental protocols. This guide will delve into the expected chemical shifts, coupling constants, and signal multiplicities for the cis and trans diastereomers of the molecule, offering a robust resource for the identification and characterization of this compound.
Introduction
This compound is a disubstituted cyclohexane (B81311) containing two stereocenters, leading to the existence of two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the methyl and aldehyde groups significantly influences the magnetic environment of each proton, resulting in distinct ¹H NMR spectra for each diastereomer. Understanding these spectral differences is crucial for stereochemical assignment and purity assessment in synthetic chemistry and drug development. The aldehyde proton is a key diagnostic signal, typically appearing far downfield (9-10 ppm). The complex overlapping signals of the cyclohexyl protons, however, require a more detailed analysis of their chemical shifts and coupling constants to fully elucidate the structure.
Predicted ¹H NMR Spectral Data
The following tables summarize the predicted ¹H NMR data for the cis and trans isomers of this compound. These predictions are based on the analysis of substituent effects, spin-spin coupling patterns in cyclohexane systems, and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for trans-2-Methylcyclohexane-1-carbaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (Aldehyde) | 9.6 - 9.8 | d | ~3 |
| H-1' (Methine) | 2.2 - 2.4 | m | - |
| H-2 (Methine) | 1.8 - 2.0 | m | - |
| H-3ax | 1.2 - 1.4 | dddd | J(H3ax, H3eq) ≈ 12-14, J(H3ax, H2) ≈ 10-12, J(H3ax, H4ax) ≈ 10-12, J(H3ax, H4eq) ≈ 3-5 |
| H-3eq | 1.9 - 2.1 | dm | J(H3eq, H3ax) ≈ 12-14 |
| H-4ax | 1.1 - 1.3 | m | - |
| H-4eq | 1.7 - 1.9 | dm | - |
| H-5ax | 1.0 - 1.2 | m | - |
| H-5eq | 1.6 - 1.8 | dm | - |
| H-6ax | 1.3 - 1.5 | m | - |
| H-6eq | 2.0 - 2.2 | dm | - |
| CH₃ | 0.9 - 1.1 | d | ~7 |
Table 2: Predicted ¹H NMR Data for cis-2-Methylcyclohexane-1-carbaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (Aldehyde) | 9.5 - 9.7 | d | ~5 |
| H-1' (Methine) | 2.4 - 2.6 | m | - |
| H-2 (Methine) | 2.0 - 2.2 | m | - |
| H-3ax | 1.3 - 1.5 | m | - |
| H-3eq | 1.8 - 2.0 | dm | - |
| H-4ax | 1.1 - 1.3 | m | - |
| H-4eq | 1.7 - 1.9 | dm | - |
| H-5ax | 1.0 - 1.2 | m | - |
| H-5eq | 1.6 - 1.8 | dm | - |
| H-6ax | 1.4 - 1.6 | m | - |
| H-6eq | 1.9 - 2.1 | dm | - |
| CH₃ | 1.0 - 1.2 | d | ~7 |
Experimental Protocol
A general protocol for acquiring the ¹H NMR spectrum of this compound is provided below. The specific parameters may require optimization based on the available instrumentation and sample concentration.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters (for a 400 MHz instrument):
-
Pulse Program: Standard one-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 - 12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 4 seconds
3. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants. For complex spectra, 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignments.
Visualization of Molecular Structure and Proton Designations
To aid in the interpretation of the ¹H NMR spectrum, the chemical structures of the cis and trans isomers of this compound are presented below, with key protons labeled.
13C NMR Chemical Shifts of 2-Methylcyclohexane-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the cis and trans isomers of 2-Methylcyclohexane-1-carbaldehyde. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to analyze the distinct spectral features of these diastereomers. The information presented herein is intended to assist in the structural elucidation, stereochemical assignment, and quality control of this compound and related structures in a research and development setting.
Predicted ¹³C NMR Chemical Shift Data
The ¹³C NMR chemical shifts for the cis and trans isomers of this compound have been predicted using advanced computational algorithms. The data is presented in the table below for a detailed comparison. The carbon atoms are numbered according to standard IUPAC nomenclature, as illustrated in the accompanying diagram.
| Carbon Atom | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |
| C=O | 205.1 | 204.8 |
| C1 | 55.8 | 56.2 |
| C2 | 38.9 | 40.1 |
| C3 | 25.7 | 34.5 |
| C4 | 25.1 | 26.2 |
| C5 | 23.9 | 26.8 |
| C6 | 30.5 | 32.1 |
| -CH₃ | 15.2 | 20.7 |
Disclaimer: The chemical shift values presented in this table are based on computational predictions and may differ from experimental values. These predictions are intended for guidance and comparative analysis.
The predicted data highlights the significant influence of stereochemistry on the ¹³C NMR spectrum. The relative orientation of the methyl and aldehyde groups in the cis and trans isomers leads to distinct chemical shifts, particularly for the carbons of the cyclohexane (B81311) ring and the methyl group itself. These differences arise from varying steric interactions and through-space electronic effects, which can be invaluable for distinguishing between the two diastereomers.
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of the ¹³C NMR signals. This visualization aids in correlating the chemical shift data with the specific carbon environments within the molecule.
Caption: Structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a detailed, representative protocol for acquiring a high-quality ¹³C NMR spectrum of a liquid sample such as this compound.
1. Sample Preparation
-
Materials:
-
This compound (approximately 20-50 mg)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
-
-
Procedure:
-
Weigh approximately 20-50 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Place a small plug of cotton or glass wool into the neck of a clean Pasteur pipette to act as a filter.
-
Transfer the solution from the vial through the filtered pipette into the NMR tube. This will remove any particulate matter that could degrade the spectral quality.
-
Ensure the height of the liquid in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Software: Standard NMR acquisition software (e.g., TopSpin, VnmrJ).
-
Typical Acquisition Parameters:
-
Experiment: ¹³C{¹H} inverse-gated decoupled experiment (e.g., zgig pulse program) for quantitative measurements, or a standard proton-decoupled ¹³C experiment (e.g., zgpg30) for routine analysis.
-
Solvent: Set to the deuterated solvent used (e.g., Chloroform-d).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 0 to 220 ppm.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds for routine spectra. For quantitative analysis, a longer delay (5-10 seconds) is recommended to ensure full relaxation of all carbon nuclei.
-
Acquisition Time (AQ): 1-2 seconds.
-
Pulse Angle: 30-45 degrees.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline and pure absorption lineshapes.
-
Perform baseline correction to ensure accurate peak picking and integration.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak pick the signals and record their chemical shifts in ppm.
By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively utilize ¹³C NMR spectroscopy for the detailed characterization of this compound and its diastereomers.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Methylcyclohexane-1-carbaldehyde. Due to the limited availability of public experimental spectral data for this specific compound, this guide synthesizes information from established spectroscopic principles, data from analogous compounds, and standard experimental protocols. It serves as a practical resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted Infrared Spectrum Analysis
The infrared spectrum of this compound is characterized by the vibrational modes of its aldehyde functional group and its substituted cyclohexane (B81311) ring. The key to its identification lies in the prominent carbonyl (C=O) stretching frequency and the distinctive carbon-hydrogen (C-H) stretching of the aldehyde group.
Quantitative Data Summary
The expected characteristic absorption bands for this compound are summarized in the table below. These values are based on the typical frequency ranges for saturated aliphatic aldehydes and substituted cyclohexanes.[1][2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 2960-2850 | C-H Stretch (Cyclohexane & Methyl) | Strong | Asymmetric and symmetric stretching of sp³ hybridized C-H bonds. |
| 2830-2800 | C-H Stretch (Aldehyde) | Weak to Medium | The higher frequency band of the characteristic aldehyde C-H stretch.[3] |
| 2730-2700 | C-H Stretch (Aldehyde) | Weak to Medium | The lower frequency band of the aldehyde C-H stretch, often appearing as a shoulder.[1] |
| 1740-1720 | C=O Stretch (Aldehyde) | Strong | A very prominent and sharp peak, characteristic of a saturated aliphatic aldehyde.[1] |
| 1470-1440 | CH₂ Scissoring (Cyclohexane) | Medium | Bending vibration of the methylene (B1212753) groups in the cyclohexane ring. |
| 1385-1375 | C-H Bend (Methyl) | Medium | Symmetric bending (umbrella mode) of the methyl group. |
| ~1390 | C-H Wag (Aldehyde) | Medium | Out-of-plane bending of the aldehyde C-H bond. |
Note: The exact peak positions and intensities can be influenced by factors such as the conformational isomers (axial vs. equatorial) of the substituents on the cyclohexane ring and the sample preparation method.[4]
Experimental Protocols for Infrared Spectroscopy
To obtain a high-quality FTIR spectrum of this compound, which is a liquid at standard conditions, the following detailed experimental protocols are recommended.
Method 1: Neat Liquid Transmission Spectroscopy
This is a traditional method for analyzing pure liquid samples.[5][6]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Demountable liquid cell or two infrared-transparent salt plates (e.g., NaCl, KBr)
-
Pasteur pipette or dropper
-
Appropriate solvent for cleaning (e.g., anhydrous isopropanol (B130326) or chloroform)
-
Kimwipes
-
Sample of this compound
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum with the empty, clean salt plates or demountable cell in the beam path. This will be subtracted from the sample spectrum.
-
Sample Preparation:
-
Place one to two drops of neat this compound onto the center of one of the salt plates.
-
Carefully place the second salt plate on top, gently rotating it to spread the liquid into a thin, uniform film and to remove any air bubbles.
-
Place the "sandwich" of plates into the spectrometer's sample holder.
-
-
Data Acquisition:
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, and dry them completely before storing them in a desiccator.
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern, rapid, and often preferred method for liquid analysis as it requires minimal sample preparation.[5][6][9]
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
-
Sample of this compound
Procedure:
-
Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize.
-
Background Spectrum: With the clean and dry ATR crystal, record a background spectrum.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition: Acquire the sample spectrum using similar parameters as the transmission method (4000-400 cm⁻¹ scan range, 4 cm⁻¹ resolution, 16-32 scans).
-
Data Processing: The software will generate the final spectrum after background correction. An ATR correction may also be applied to make the spectrum appear more like a traditional transmission spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a soft cloth or Kimwipe dampened with a suitable solvent.
Visualizations
Experimental Workflow for FTIR Analysis
The following diagram illustrates the logical steps involved in acquiring an FTIR spectrum of a liquid sample.
Caption: Workflow for obtaining and analyzing an FTIR spectrum of a liquid.
Key Vibrational Modes of this compound
This diagram illustrates the logical relationship between the structural components of the molecule and their characteristic IR absorptions.
Caption: Relationship between molecular structure and IR absorptions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. jascoinc.com [jascoinc.com]
- 6. edinst.com [edinst.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 2-Methylcyclohexane-1-carbaldehyde. Due to a lack of publicly available experimental mass spectra for this specific compound, this guide outlines the predicted fragmentation patterns based on established principles of mass spectrometry for cyclic aldehydes and substituted cyclohexanes.
Molecular Structure and Properties
This compound is a cyclic aldehyde with the chemical formula C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[1][2][3] Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 1-position. The presence of the aldehyde functional group and the substituted cyclohexane ring are the primary determinants of its fragmentation behavior under electron ionization.
Predicted Electron Ionization Mass Spectrometry Fragmentation
Upon electron ionization, this compound will form a molecular ion (M⁺˙) with a predicted mass-to-charge ratio (m/z) of 126. The subsequent fragmentation of this molecular ion is expected to proceed through several characteristic pathways common to aldehydes and cyclic compounds.[4][5][6]
The primary fragmentation mechanisms anticipated for this compound include:
-
α-Cleavage: This is a common fragmentation pathway for carbonyl compounds where the bond adjacent to the carbonyl group is cleaved.[4][6] For aldehydes, this can involve the loss of the aldehydic hydrogen, resulting in an [M-1]⁺ ion, or the loss of the entire formyl group ([M-CHO]⁺).
-
Ring Cleavage: Fragmentation of the cyclohexane ring is also a significant pathway.[7] This can occur through various mechanisms, often initiated by the charge localization on the oxygen atom of the carbonyl group.
-
Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as water (H₂O), ethylene (B1197577) (C₂H₄), or carbon monoxide (CO) is a common feature in the mass spectra of cyclic compounds.[7]
-
McLafferty Rearrangement: While classic McLafferty rearrangement requires a γ-hydrogen, analogous hydrogen rearrangement processes can occur in cyclic systems, leading to characteristic fragment ions.[4][5]
A summary of the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed origins is presented in the table below.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [C₈H₁₃O]⁺ | α-Cleavage: Loss of a hydrogen radical from the aldehyde group ([M-H]⁺).[6][8] |
| 111 | [C₇H₁₁O]⁺ | Loss of a methyl radical ([M-CH₃]⁺). |
| 98 | [C₆H₁₀O]⁺˙ | Retro-Diels-Alder type cleavage of the cyclohexane ring with loss of ethylene. |
| 97 | [C₇H₁₃]⁺ | Loss of the formyl radical ([M-CHO]⁺). |
| 83 | [C₆H₁₁]⁺ | Complex ring cleavage and rearrangement. |
| 82 | [C₆H₁₀]⁺˙ | Ring cleavage and hydrogen rearrangement. |
| 69 | [C₅H₉]⁺ | Further fragmentation of ring-opened ions. |
| 55 | [C₄H₇]⁺ | Common fragment in the mass spectra of cyclic hydrocarbons.[9] |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from hydrocarbon chains. |
Proposed Fragmentation Pathways
The following diagram illustrates the major predicted fragmentation pathways for this compound under electron ionization.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocols
4.1. Sample Preparation
A dilute solution of this compound should be prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane. A typical concentration would be in the range of 10-100 µg/mL.
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[10]
-
Ion Source Temperature: 230 °C.[10]
-
Quadrupole Temperature: 150 °C.[10]
-
Mass Range: m/z 35-350.
-
Scan Rate: At least 2 scans/second.
4.4. Data Analysis
The resulting total ion chromatogram (TIC) would be analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak would then be extracted and compared against the predicted fragmentation pattern. Library searching (e.g., against the NIST/EPA/NIH Mass Spectral Library) may provide matches to similar compounds, aiding in the structural confirmation.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
References
- 1. This compound | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-methylcyclohexane-1-carbaldehyde | C8H14O | CID 142164430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13076-15-8 | Buy Now [molport.com]
- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Conformational Landscape of 2-Methylcyclohexane-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is paramount in determining its reactivity and biological activity. For cyclic systems, and particularly for substituted cyclohexanes, a thorough understanding of the conformational preferences is crucial for rational drug design and synthetic planning. This technical guide provides an in-depth conformational analysis of 2-methylcyclohexane-1-carbaldehyde, a molecule with two adjacent stereocenters on a flexible cyclohexane (B81311) ring. Due to a lack of specific experimental data for this compound in the available literature, this guide leverages established principles of stereochemistry, including the concept of A-values, to predict the relative stabilities of its various conformers. Detailed, generalized protocols for the experimental (Nuclear Magnetic Resonance spectroscopy) and computational (Density Functional Theory) determination of these conformational equilibria are also presented.
Introduction: Stereoisomerism in this compound
This compound possesses two stereocenters at the C1 and C2 positions. This gives rise to two diastereomers: a cis isomer, where the methyl and formyl groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers. The cyclohexane ring itself is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The interconversion between two chair forms, known as a ring flip, is rapid at room temperature but can be slowed at lower temperatures. The relative stability of these conformers is dictated by the steric strain induced by the substituents.
Conformational Analysis
The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position.[1] A larger A-value indicates a greater preference for the equatorial position due to increased steric hindrance in the axial position, primarily from 1,3-diaxial interactions.
For the substituents in this compound, the relevant A-values are:
These values are instrumental in predicting the most stable conformer for both the cis and trans isomers.
Conformational Analysis of cis-2-Methylcyclohexane-1-carbaldehyde
In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts these positions.
-
Conformer 1 (axial-CHO, equatorial-CH₃): The formyl group is axial, and the methyl group is equatorial.
-
Conformer 2 (equatorial-CHO, axial-CH₃): The formyl group is equatorial, and the methyl group is axial.
The relative energy of these two conformers can be estimated by comparing the A-values of the axial substituents.
-
Energy of Conformer 2 relative to Conformer 1: The less stable conformer will have the bulkier group (the one with the higher A-value) in the axial position.[3] Therefore, the conformer with the axial methyl group is less stable. The energy difference (ΔG°) can be estimated as the difference in the A-values: ΔG° ≈ A(CH₃) - A(CHO) = 1.74 kcal/mol - 0.7 kcal/mol = 1.04 kcal/mol
This indicates that the conformer with the methyl group in the equatorial position and the formyl group in the axial position is more stable.
Conformational Analysis of trans-2-Methylcyclohexane-1-carbaldehyde
In the trans isomer, the substituents can be either both axial or both equatorial.
-
Conformer 1 (diaxial): Both the methyl and formyl groups are in axial positions. This conformation is highly disfavored due to significant 1,3-diaxial interactions for both groups.
-
Conformer 2 (diequatorial): Both the methyl and formyl groups are in equatorial positions. This conformation is expected to be much more stable.
The energy difference between these two conformers is estimated by summing the A-values of the two groups that move from axial to equatorial positions. Additionally, a gauche interaction between the two adjacent equatorial groups must be considered, which adds a degree of steric strain, estimated to be around 0.9 kcal/mol for two methyl groups.
-
Energy of Conformer 1 relative to Conformer 2: ΔG° ≈ A(CH₃) + A(CHO) - gauche interaction ≈ 1.74 kcal/mol + 0.7 kcal/mol - 0.9 kcal/mol = ~1.54 kcal/mol (This is a simplified estimation, the true value is likely higher due to the significant instability of the diaxial conformer).
The diequatorial conformer is significantly more stable.
Data Presentation
The estimated conformational energy differences are summarized in the table below.
| Isomer | Conformer 1 | Conformer 2 | More Stable Conformer | Estimated ΔG° (kcal/mol) |
| cis | (axial-CHO, equatorial-CH₃) | (equatorial-CHO, axial-CH₃) | Conformer 1 | 1.04 |
| trans | (diaxial) | (diequatorial) | Conformer 2 | > 2.44 |
Note: The ΔG° for the trans isomer is a significant underestimation as the sum of A-values does not fully account for the severe steric clash in the diaxial conformer.
Experimental and Computational Protocols
While specific literature for this compound is unavailable, the following established protocols are applicable for its conformational analysis.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria. At room temperature, the ring flip of cyclohexane is fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this process can be slowed down, allowing for the observation of individual conformers.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of a purified sample of either cis- or trans-2-methylcyclohexane-1-carbaldehyde in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD)). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually lower the temperature of the sample in the NMR probe (e.g., in 10-20 K increments) and acquire a ¹H NMR spectrum at each temperature.
-
Monitor the spectra for changes, such as peak broadening followed by sharpening and the appearance of new signals corresponding to the individual conformers. The temperature at which the signals for the two conformers coalesce can be used to determine the energy barrier for the ring flip.
-
-
Data Analysis:
-
At a sufficiently low temperature where the exchange is slow, identify the distinct signals for each conformer.
-
Integrate the signals corresponding to each conformer to determine their relative populations. The equilibrium constant (K) can be calculated from the ratio of the integrals.
-
The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnK , where R is the gas constant and T is the temperature in Kelvin.
-
Analyze the coupling constants (J-values) of the protons adjacent to the substituents. The magnitude of the vicinal coupling constants is dependent on the dihedral angle (Karplus relationship) and can provide further evidence for the axial or equatorial orientation of the substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of ~180°, which is characteristic of an axial-axial relationship. Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.
-
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful tool for modeling the structures and calculating the relative energies of different conformers.
Methodology:
-
Structure Building: Construct the initial 3D structures of the different chair conformers for both cis- and trans-2-methylcyclohexane-1-carbaldehyde using a molecular modeling software.
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations for each conformer using a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) or larger basis set.
-
Following geometry optimization, perform frequency calculations to confirm that the structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
-
Data Analysis:
-
Compare the calculated Gibbs free energies of the conformers for each isomer to determine their relative stabilities and predict the equilibrium populations.
-
The optimized geometries will also provide detailed structural information, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
-
Visualization of Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the cis and trans isomers of this compound.
Caption: Conformational equilibrium of cis-2-Methylcyclohexane-1-carbaldehyde.
Caption: Conformational equilibrium of trans-2-Methylcyclohexane-1-carbaldehyde.
Conclusion
The conformational analysis of this compound, based on established stereochemical principles, predicts a clear preference for specific conformers in both the cis and trans isomers. For the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. For the trans isomer, the diequatorial conformer is overwhelmingly more stable than the diaxial conformer. These predictions provide a critical framework for understanding the molecule's three-dimensional structure and its implications for reactivity and interaction with biological systems. The outlined experimental and computational protocols offer a robust approach for the empirical and theoretical validation of this analysis. This guide serves as a foundational resource for researchers and professionals in drug development and organic synthesis who require a detailed understanding of the conformational landscape of substituted cyclohexanes.
References
Stereochemistry of 2-Methylcyclohexane-1-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereochemistry of 2-methylcyclohexane-1-carbaldehyde. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide integrates foundational principles of stereoisomerism and conformational analysis of disubstituted cyclohexanes with generalized experimental methodologies. It offers a robust theoretical framework for understanding the stereochemical properties of this compound, including its synthesis, isomer separation, and spectroscopic characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to the Stereochemistry of this compound
This compound (C₈H₁₄O) is a chiral molecule possessing two stereocenters, at carbon 1 (bearing the aldehyde group) and carbon 2 (bearing the methyl group).[1] This gives rise to the existence of diastereomers, which can be broadly classified as cis and trans isomers. In the cis isomer, the methyl and aldehyde groups are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers. The specific stereochemical configuration significantly influences the molecule's three-dimensional structure, which in turn can affect its chemical reactivity and biological activity. A thorough understanding of the stereoisomers and their conformational preferences is therefore critical for applications in stereoselective synthesis and drug design.
Stereoisomers of this compound
The four possible stereoisomers of this compound are:
-
(1R, 2S)-2-methylcyclohexane-1-carbaldehyde and (1S, 2R)-2-methylcyclohexane-1-carbaldehyde (a pair of enantiomers corresponding to the cis diastereomer).
-
(1R, 2R)-2-methylcyclohexane-1-carbaldehyde and (1S, 2S)-2-methylcyclohexane-1-carbaldehyde (a pair of enantiomers corresponding to the trans diastereomer).[1]
Conformational Analysis
The stereochemistry of this compound is intrinsically linked to the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the chair conformers for the cis and trans isomers is determined by the steric interactions of the methyl and aldehyde groups, particularly the unfavorable 1,3-diaxial interactions.
Conformational Analysis of trans-2-Methylcyclohexane-1-carbaldehyde
The trans isomer can exist in two chair conformations. In one conformation, both the methyl and aldehyde groups are in equatorial positions. In the other, ring-flipped conformation, both substituents are in axial positions. The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions that are present when both bulky groups are in the axial positions. Therefore, trans-2-methylcyclohexane-1-carbaldehyde is expected to exist almost exclusively in the diequatorial conformation.
Conformational Analysis of cis-2-Methylcyclohexane-1-carbaldehyde
For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. Ring flipping leads to an interchange of these positions. The relative stability of these two conformers depends on the A-values of the methyl and aldehyde groups, which quantify the energetic preference for an equatorial position. The conformer with the larger group in the equatorial position will be favored.
Synthesis and Separation of Stereoisomers
A common synthetic route to this compound is the hydroformylation of 1-methylcyclohexene.[2] This reaction typically produces a mixture of cis and trans diastereomers. The separation of these diastereomers can be achieved by standard chromatographic techniques, while the resolution of the enantiomers requires chiral chromatography.
Experimental Protocol: Hydroformylation of 1-Methylcyclohexene
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1-Methylcyclohexene
-
Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the rhodium catalyst precursor and the phosphine ligand into a reaction vessel.
-
Add the anhydrous, degassed solvent and stir until the solids are dissolved.
-
Transfer the catalyst solution to a high-pressure autoclave that has been dried and purged with an inert gas.
-
Add 1-methylcyclohexene to the autoclave.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture.
-
Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by gas chromatography.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting mixture of cis- and trans-2-methylcyclohexane-1-carbaldehyde can be purified by distillation or column chromatography.
Workflow for Isomer Separation
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopic Data
The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum are highly dependent on their axial or equatorial orientation.
| Proton | Predicted Chemical Shift (ppm) for trans (diequatorial) | Predicted Chemical Shift (ppm) for cis (ax/eq & eq/ax) | Key Differentiating Features |
| Aldehyde (CHO) | ~9.6 | ~9.7 | The chemical shift of the aldehydic proton is sensitive to its orientation relative to the ring. |
| H1 (methine) | Downfield shift | Varies between conformers | The coupling constants of H1 with the adjacent methylene (B1212753) protons will differ for axial and equatorial orientations. |
| H2 (methine) | Downfield shift | Varies between conformers | The coupling constants of H2 with H1 and the adjacent methylene protons will be indicative of its orientation. |
| Methyl (CH₃) | ~0.9 (doublet) | ~1.0 (doublet) | The precise chemical shift can vary slightly with the orientation of the methyl group. |
| Cyclohexane (CH₂) | 1.2 - 2.0 | 1.2 - 2.2 | The complex multiplet pattern will differ between the diastereomers due to different coupling constants. |
Predicted ¹³C NMR Spectroscopic Data
The chemical shifts in the ¹³C NMR spectrum are also influenced by the stereochemistry.
| Carbon | Predicted Chemical Shift (ppm) | Comments |
| Aldehyde (C=O) | ~205 | The chemical shift of the carbonyl carbon is characteristic for aldehydes. |
| C1 (methine) | ~55-60 | The chemical shift will be influenced by the substituent orientation. |
| C2 (methine) | ~35-40 | The chemical shift will be influenced by the substituent orientation. |
| Methyl (CH₃) | ~15-20 | The chemical shift can vary slightly between the cis and trans isomers. |
| Cyclohexane (CH₂) | ~20-35 | The chemical shifts of the ring carbons will differ between the diastereomers. |
Predicted Infrared (IR) Spectroscopic Data
The IR spectra of both diastereomers are expected to show characteristic absorptions for the aldehyde group.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (two bands) |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
Conclusion
The stereochemistry of this compound is a multifaceted topic rooted in the principles of isomerism and conformational analysis of substituted cyclohexanes. While specific, published experimental data for the individual stereoisomers is sparse, a comprehensive theoretical understanding allows for the prediction of their structures, relative stabilities, and spectroscopic properties. The synthetic and analytical methods outlined in this guide provide a practical framework for researchers working with this and related chiral molecules. Further experimental investigation is warranted to provide detailed quantitative data and to validate the theoretical predictions presented herein.
References
An In-depth Technical Guide to the IUPAC Nomenclature of 2-Methylcyclohexane-1-carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereoisomerism of 2-methylcyclohexane-1-carbaldehyde, a substituted cyclic aldehyde, presents a critical case study in the precise application of IUPAC nomenclature.[1] Due to the presence of two chiral centers, this molecule can exist as four distinct stereoisomers. The absolute and relative configurations of these isomers significantly influence their chemical and biological properties, making their unambiguous identification essential in fields such as asymmetric synthesis and medicinal chemistry. This guide provides a detailed breakdown of the nomenclature for these isomers, focusing on both relative (cis/trans) and absolute (R/S) stereochemical descriptors.
Foundational Concepts: Stereocenters and Isomerism
This compound possesses two stereogenic centers (chiral centers):
-
C1: The carbon atom of the cyclohexane (B81311) ring bonded to the carbaldehyde group (-CHO).
-
C2: The carbon atom of the cyclohexane ring bonded to the methyl group (-CH₃).
The presence of these two centers gives rise to a total of 2² = 4 stereoisomers. These isomers exist as two pairs of diastereomers, with each diastereomer being a racemic mixture of two enantiomers.
Methodology for Assigning Stereochemical Descriptors
The complete IUPAC name for each stereoisomer requires the assignment of descriptors that define the spatial arrangement of the substituents. This is achieved through the Cahn-Ingold-Prelog (CIP) priority rules.[2][3]
2.1. Cahn-Ingold-Prelog (CIP) Priority Assignment
The CIP rules are used to assign priorities (1 through 4, with 1 being the highest) to the groups attached to a chiral center based on atomic number.[3][4]
-
Priority at C1 (Carbaldehyde Carbon):
-
-CHO: The aldehyde group has the highest priority as the carbon is bonded to an oxygen (atomic number 8).
-
-C2(H)(CH₃)-: The path going toward the methyl-substituted carbon.
-
-C6H₂-: The path going toward the unsubstituted C6 position.
-
-H: The hydrogen atom has the lowest priority.
-
-
Priority at C2 (Methyl Carbon):
-
-C1(H)(CHO)-: The path toward the carbaldehyde-substituted carbon.
-
-CH₃: The methyl group.
-
-C3H₂-: The path going toward the unsubstituted C3 position.
-
-H: The hydrogen atom has the lowest priority.
-
2.2. Determination of R/S Absolute Configuration
To determine the absolute configuration, the molecule is oriented so that the lowest-priority group (priority 4) points away from the viewer.[4][5] The configuration is assigned as:
-
R (Rectus): If the sequence from priority 1 → 2 → 3 is clockwise .[5][6]
-
S (Sinister): If the sequence from priority 1 → 2 → 3 is counter-clockwise .[5]
2.3. Determination of cis/trans Relative Configuration
The terms cis and trans describe the relative orientation of the two main substituents (the carbaldehyde and methyl groups) with respect to the plane of the cyclohexane ring.
-
cis: Both substituents are on the same side of the ring (both pointing up or both pointing down).
-
trans: The substituents are on opposite sides of the ring (one up, one down).
The Stereoisomers of this compound
Applying the CIP rules allows for the unambiguous naming of all four stereoisomers. The relationship between the cis/trans and R/S descriptors is fixed for this molecule.
3.1. The trans Isomers
In the trans configuration, the carbaldehyde and methyl groups are on opposite sides of the ring. This corresponds to the (1R,2S) and (1S,2R) configurations. These two isomers are enantiomers of each other.
3.2. The cis Isomers
In the cis configuration, the substituents are on the same side of the ring. This corresponds to the (1R,2R) and (1S,2S) configurations. These two isomers are also enantiomers of each other.
Data Presentation: Summary of Stereoisomers
The following table provides a clear summary of the IUPAC nomenclature for all four stereoisomers of this compound.
| Relative Stereochemistry | Absolute Configuration | Full IUPAC Name | Relationship |
| trans | (1R, 2S) | trans-(1R,2S)-2-Methylcyclohexane-1-carbaldehyde | Enantiomer of the (1S,2R) isomer |
| trans | (1S, 2R) | trans-(1S,2R)-2-Methylcyclohexane-1-carbaldehyde | Enantiomer of the (1R,2S) isomer |
| cis | (1R, 2R) | cis-(1R,2R)-2-Methylcyclohexane-1-carbaldehyde | Enantiomer of the (1S,2S) isomer[7] |
| cis | (1S, 2S) | cis-(1S,2S)-2-Methylcyclohexane-1-carbaldehyde | Enantiomer of the (1R,2R) isomer |
Visualization of Stereoisomeric Relationships
The logical relationships between the four stereoisomers can be visualized to better understand their connections as enantiomers and diastereomers.
Caption: Stereoisomeric relationships of this compound.
This diagram illustrates that the cis and trans pairs are enantiomers within their respective groups, while any cis isomer is a diastereomer of any trans isomer.
References
- 1. This compound | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 3. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 7. trans-2-Methylcyclohexane carboxaldehyde | C8H14O | CID 12627133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Characterization of 2-Methylcyclohexane-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylcyclohexane-1-carbaldehyde, an important intermediate in the synthesis of fragrances and pharmaceuticals.[1] This document details a robust synthetic protocol via hydroformylation and outlines key analytical techniques for structural elucidation and quality control.
Physicochemical Properties
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [2] |
| Boiling Point | 61-62 °C @ 11 Torr |
| CAS Number | 13076-15-8[2] |
Synthesis of this compound
A primary and efficient method for the synthesis of this compound is the hydroformylation of 1-methylcyclohexene.[1] This industrial process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.[1]
Synthesis Workflow
The synthesis of this compound from 1-methylcyclohexene via a rhodium-catalyzed hydroformylation is outlined below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Hydroformylation of 1-Methylcyclohexene
This protocol is based on a general procedure for rhodium-catalyzed hydroformylation.[1]
Materials:
-
1-Methylcyclohexene
-
Rhodium catalyst precursor (e.g., Rh(CO)₂acac)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the rhodium catalyst precursor and the phosphine ligand into the high-pressure autoclave.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent to dissolve the catalyst and ligand, followed by the addition of 1-methylcyclohexene.
-
Reaction Setup: Seal the autoclave and purge it several times with syngas to remove any residual air.
-
Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to the target temperature (e.g., 80 °C) and stir vigorously.[1]
-
Reaction Monitoring: Monitor the reaction progress by measuring the pressure drop in the reactor, which corresponds to the consumption of syngas.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The crude product can be isolated from the reaction mixture.
-
Purification: The crude this compound can be purified by distillation under reduced pressure.
Characterization of this compound
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of the synthesized this compound.
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the final product.
Caption: Logical workflow for the characterization of this compound.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aldehyde proton (CHO): ~9.5-10.0 ppm (singlet or doublet) Cyclohexyl and methyl protons: ~0.8-2.5 ppm (complex multiplets) |
| ¹³C NMR | Carbonyl carbon (C=O): ~200-205 ppm Cyclohexyl and methyl carbons: ~15-50 ppm |
| IR Spectroscopy | Strong C=O stretch (aldehyde): ~1720-1740 cm⁻¹ C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ C-H stretch (aliphatic): ~2850-2960 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 126 Characteristic fragmentation pattern including loss of CHO (m/z = 29) and alkyl fragments. |
Experimental Protocols for Characterization
The following are general procedures for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a neat liquid sample, place a drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Prepare a dilute solution in a volatile solvent (e.g., dichloromethane).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylcyclohexane-1-carbaldehyde from 2-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Methylcyclohexane-1-carbaldehyde is a valuable building block, and its synthesis from the readily available 2-methylcyclohexanol (B165396) is a common requirement. This document provides detailed application notes and experimental protocols for several reliable methods to effect this transformation. The selection of the appropriate method will depend on factors such as scale, substrate sensitivity to acidic or basic conditions, and tolerance of other functional groups.
The primary methods covered in these notes are:
-
Dess-Martin Periodinane (DMP) Oxidation
-
Swern Oxidation
-
Pyridinium (B92312) Chlorochromate (PCC) Oxidation
-
TEMPO-Mediated Oxidation
Each section includes a detailed experimental protocol and a summary of key reaction parameters in a tabular format for easy comparison.
Methods for the Oxidation of 2-methylcyclohexanol
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using the hypervalent iodine reagent, Dess-Martin periodinane.[1][2][3] This method offers the advantages of neutral pH conditions, short reaction times, and high yields.[3] It is particularly suitable for sensitive substrates that may not tolerate the harsh conditions of other oxidation methods.[1]
Experimental Protocol:
-
To a stirred solution of 2-methylcyclohexanol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by silica (B1680970) gel column chromatography or distillation.
Data Summary for Dess-Martin Periodinane Oxidation:
| Parameter | Value/Range |
| Reagent | Dess-Martin Periodinane (DMP) |
| Stoichiometry | 1.1 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 0.5 - 4 hours[4] |
| Typical Yield | 85 - 95% (for secondary alcohols) |
| Work-up | Quenching with NaHCO₃/Na₂S₂O₃ |
Logical Relationship of Dess-Martin Oxidation:
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to oxidize primary and secondary alcohols.[5][6][7] This method is known for its mild reaction conditions (low temperature) and is highly effective for a wide range of substrates.[6] A notable drawback is the formation of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct.[6]
Experimental Protocol:
-
To a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM (0.2-0.5 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0-2.5 equivalents) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of 2-methylcyclohexanol (1.0 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (3.0-5.0 equivalents) dropwise, and allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with dilute HCl (e.g., 1 M), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (use a cold trap to capture dimethyl sulfide).
-
Purify the crude product by silica gel column chromatography or distillation.
Data Summary for Swern Oxidation:
| Parameter | Value/Range |
| Reagents | Oxalyl Chloride, DMSO, Triethylamine |
| Stoichiometry | 1.1-1.5 eq. (COCl)₂, 2.0-2.5 eq. DMSO, 3.0-5.0 eq. Et₃N |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 80 - 95% (for secondary alcohols) |
| Work-up | Aqueous quench and extraction |
Experimental Workflow for Swern Oxidation:
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[4][8] The reaction is typically carried out in an anhydrous organic solvent, such as DCM, to prevent over-oxidation of the aldehyde to a carboxylic acid.[9] A significant consideration is the toxicity of chromium reagents.[10]
Experimental Protocol:
-
To a suspension of pyridinium chlorochromate (PCC, 1.5-2.0 equivalents) and celite or silica gel in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add a solution of 2-methylcyclohexanol (1.0 equivalent) in DCM.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC. The reaction is usually complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation.
Data Summary for PCC Oxidation:
| Parameter | Value/Range |
| Reagent | Pyridinium Chlorochromate (PCC) |
| Stoichiometry | 1.5 - 2.0 equivalents |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 70 - 90% (for secondary alcohols)[11] |
| Work-up | Filtration through Celite/Silica |
TEMPO-Mediated Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl (B88944) radical that catalyzes the oxidation of alcohols in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (bleach) or diacetoxyiodobenzene (B1259982) (BAIB).[12] This method is considered a "green" alternative due to the use of a catalyst and often environmentally benign co-oxidants.[13] It is highly selective for primary alcohols but can also be effective for secondary alcohols.
Experimental Protocol (Anelli Protocol):
-
To a vigorously stirred biphasic mixture of 2-methylcyclohexanol (1.0 equivalent) in DCM (0.2-0.5 M) and a saturated aqueous solution of NaHCO₃, add potassium bromide (KBr, 0.1 equivalents) and TEMPO (0.01-0.05 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, 1.1-1.3 equivalents) dropwise, maintaining the temperature at 0 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5.
-
Stir the reaction at 0 °C and monitor by TLC or GC. The reaction is typically complete in 1-3 hours.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with a 10% aqueous solution of HCl, then with saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation.
Data Summary for TEMPO-Mediated Oxidation:
| Parameter | Value/Range |
| Catalyst | TEMPO |
| Co-oxidant | Sodium Hypochlorite (NaOCl) |
| Stoichiometry | 0.01-0.05 eq. TEMPO, 1.1-1.3 eq. NaOCl |
| Solvent | Dichloromethane (DCM) / Water |
| Temperature | 0 °C |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 75 - 90% (for secondary alcohols) |
| Work-up | Biphasic work-up and extraction |
Concluding Remarks
The synthesis of this compound from 2-methylcyclohexanol can be achieved through various reliable oxidation methods. The choice of method should be guided by the specific requirements of the synthesis, including scale, functional group compatibility, and environmental considerations. For mild conditions and high yields, Dess-Martin and Swern oxidations are excellent choices, with the latter requiring careful temperature control and management of a malodorous byproduct. PCC offers a simpler procedure but involves toxic chromium reagents. TEMPO-mediated oxidation represents a greener catalytic alternative. The provided protocols and data summaries serve as a comprehensive guide for researchers to select and implement the most suitable method for their synthetic needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
Application Notes and Protocols for the Oxidation of 2-Methylcyclohexylmethanol to 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, 2-methylcyclohexylmethanol, to its corresponding aldehyde, 2-methylcyclohexane-1-carbaldehyde. This transformation is a crucial step in various synthetic pathways within drug discovery and development, where precise control over the oxidation state is paramount.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in preventing over-oxidation to the carboxylic acid. This document outlines and compares four widely used and reliable methods for this conversion: Dess-Martin Periodinane (DMP) oxidation, Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and operational complexity.
Comparative Data of Oxidation Methods
The following table summarizes the key quantitative parameters for the oxidation of 2-methylcyclohexylmethanol or analogous cyclohexylmethanol derivatives to the corresponding aldehyde. This data is compiled to facilitate the selection of the most appropriate method based on experimental constraints and desired outcomes.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature (20-25) | 0.5 - 2 hours | 90 - 95 |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature (20-25) | 2 - 4 hours | 85 - 90 |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 2 hours | > 95 |
| TEMPO-catalyzed Oxidation | NaOCl, TEMPO, KBr | Dichloromethane/Water | 0 | 0.5 - 1 hour | ~95 |
Experimental Protocols
Detailed methodologies for each of the cited oxidation reactions are provided below.
Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mild reaction conditions and high yields.[1]
Materials:
-
2-methylcyclohexylmethanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
Procedure:
-
To a solution of 2-methylcyclohexylmethanol (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[2]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a reliable and well-established reagent for the oxidation of primary alcohols to aldehydes.[3]
Materials:
-
2-methylcyclohexylmethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and Celite® or silica gel in anhydrous DCM in a round-bottom flask, add a solution of 2-methylcyclohexylmethanol (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the mixture through a pad of Celite® or silica gel, washing the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by flash column chromatography on silica gel to yield pure this compound.
Swern Oxidation
The Swern oxidation is a very mild and highly efficient method that avoids the use of heavy metals.[4]
Materials:
-
2-methylcyclohexylmethanol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine
-
Dry ice/acetone bath
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen or argon inlet
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.1-1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add a solution of anhydrous DMSO (2.2-3.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 10-15 minutes at -78 °C.
-
Add a solution of 2-methylcyclohexylmethanol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture, still maintaining the temperature below -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
TEMPO-catalyzed Oxidation
This method utilizes a catalytic amount of TEMPO with a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (B82951) (bleach), making it a greener alternative.[5]
Materials:
-
2-methylcyclohexylmethanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (NaOCl, bleach) solution (commercial, buffered to pH ~8.6 with NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-methylcyclohexylmethanol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in a mixture of DCM and water (e.g., 5:1 v/v).
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add the aqueous NaOCl solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete in 0.5 to 1 hour.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the oxidation of 2-methylcyclohexylmethanol.
Caption: Key parameters influencing the oxidation reaction outcomes.
References
Application Notes and Protocols for the Grignard Reaction with 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The reaction of a Grignard reagent (an organomagnesium halide) with an aldehyde, such as 2-methylcyclohexane-1-carbaldehyde, provides a reliable route to secondary alcohols. This transformation is of significant interest in medicinal chemistry and drug development as the resulting chiral alcohols are common structural motifs in a wide array of bioactive molecules. The stereochemical outcome of the addition to chiral aldehydes like this compound is of particular importance, as it allows for the selective synthesis of diastereomers. The facial selectivity of the nucleophilic attack is generally governed by well-established stereochemical models, primarily the Felkin-Anh model, which predicts the formation of the anti diastereomer as the major product.
Reaction Scheme
The Grignard reaction with this compound involves the nucleophilic addition of the organomagnesium halide to the carbonyl carbon. The subsequent acidic workup protonates the resulting alkoxide to yield the corresponding secondary alcohol. The reaction produces a new stereocenter, leading to the formation of two diastereomers, commonly referred to as syn and anti.
General Reaction:
Stereoselectivity and the Felkin-Anh Model
The stereochemical outcome of the Grignard addition to this compound can be predicted using the Felkin-Anh model. This model considers the steric interactions in the transition state to determine the preferred trajectory of the incoming nucleophile.
According to the Felkin-Anh model, the largest group on the alpha-carbon (the cyclohexyl ring) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The medium-sized group (the methyl group) and the smallest group (the hydrogen atom) are positioned accordingly. The nucleophile then attacks the carbonyl carbon from the less hindered face, which is opposite to the largest group. This leads to the preferential formation of the anti diastereomer.
Quantitative Data Summary
While specific quantitative data for the Grignard reaction with this compound is not extensively reported in the literature, data from the analogous reaction with 2-methylcyclohexanone (B44802) provides valuable insight into the expected diastereoselectivity. The following table summarizes the diastereomeric ratios observed for the addition of various Grignard reagents to 2-methylcyclohexanone. It is anticipated that the reaction with this compound will exhibit similar trends in diastereoselectivity.
| Grignard Reagent (R-MgX) | R Group | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans for ketone / syn:anti for aldehyde) |
| CH₃MgBr | Methyl | Diethyl ether | 0 to rt | 75:25 |
| CH₃CH₂MgBr | Ethyl | Diethyl ether | 0 to rt | 85:15 |
| (CH₃)₂CHMgBr | Isopropyl | Diethyl ether | 0 to rt | 30:70 |
| (CH₃)₃CMgCl | tert-Butyl | Diethyl ether | 0 to rt | 10:90 |
| C₆H₅MgBr | Phenyl | THF | 0 to rt | 90:10 |
Note: For the analogous ketone, cis corresponds to the syn product and trans to the anti product in the aldehyde reaction. The ratio indicates the proportion of the diastereomer where the incoming R group is on the same side as the methyl group (syn) versus the opposite side (anti).
Experimental Protocols
The following protocols provide detailed methodologies for performing a Grignard reaction with this compound.
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Protocol 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place a magnetic stir bar in the flask.
-
Initiation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Reagent Addition: In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction may need gentle warming to initiate. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Completion: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure the complete formation of the Grignard reagent.
Protocol 2: Grignard Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Aldehyde Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica (B1680970) gel.
Visualizations
Grignard Reaction Mechanism
Caption: General mechanism of the Grignard reaction with an aldehyde.
Experimental Workflow
Caption: Step-by-step workflow for the Grignard reaction.
Felkin-Anh Model for Stereoselectivity
Caption: Felkin-Anh model predicting the anti diastereomer as the major product.
Application Notes and Protocols for the Wittig Reaction of 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This olefination process, which employs a phosphorus ylide (Wittig reagent), is renowned for its reliability and the precise placement of the newly formed double bond, often avoiding the isomeric mixtures that can arise from other elimination reactions.[1] These application notes provide a detailed protocol for the Wittig reaction of 2-methylcyclohexane-1-carbaldehyde with methylenetriphenylphosphorane (B3051586) to yield 1-ethenyl-2-methylcyclohexane. This transformation is a key step in the synthesis of various organic molecules and pharmaceutical intermediates where a vinyl group is required on a substituted cyclohexane (B81311) scaffold. The inherent chirality of the starting material introduces considerations of diastereoselectivity, which will be addressed.
Reaction Scheme
Data Presentation
The following table summarizes the expected quantitative data for the Wittig reaction of this compound. Please note that these values are based on typical results for similar Wittig reactions and may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting aldehyde |
| Methyltriphenylphosphonium (B96628) bromide | 1.2 eq | Precursor to the Wittig reagent |
| Potassium tert-butoxide | 1.1 eq | Strong base for ylide generation |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Ylide Generation Temperature | 0 °C to room temperature | |
| Reaction Temperature | 0 °C to room temperature | |
| Reaction Time | 4-12 hours | Monitored by TLC |
| Product & Yield | ||
| Product | 1-Ethenyl-2-methylcyclohexane | |
| Theoretical Yield | Based on starting aldehyde | |
| Expected Typical Yield | 75-90% | After purification |
| Diastereomeric Ratio | Variable | Dependent on substrate stereochemistry and reaction conditions |
| Purification | ||
| Method | Flash column chromatography | Silica (B1680970) gel |
| Eluent | Hexanes or Petroleum Ether |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Wittig reaction of this compound. The protocol is adapted from established procedures for similar substrates, such as 2-methylcyclohexanone.
Materials and Reagents
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes or petroleum ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Protocol 1: In-situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. Ensure the temperature remains at or below 0 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of a characteristic orange-red or yellow color indicates the generation of the ylide.
Protocol 2: Wittig Reaction with this compound
-
In a separate, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Slowly, via cannula or syringe, add the freshly prepared Wittig reagent solution from Protocol 1 to the stirred aldehyde solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Protocol 3: Workup and Purification
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of 1-ethenyl-2-methylcyclohexane and triphenylphosphine (B44618) oxide.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent such as hexanes or petroleum ether. The non-polar alkene product will elute first, separating it from the more polar triphenylphosphine oxide byproduct.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to obtain 1-ethenyl-2-methylcyclohexane.
Mandatory Visualizations
Signaling Pathway of the Wittig Reaction
Caption: Mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Discussion of Stereoselectivity
The Wittig reaction with non-stabilized ylides, such as methylenetriphenylphosphorane, generally favors the formation of the (Z)-alkene.[2][3] This preference is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and the aldehyde leads to the cis-substituted oxaphosphetane intermediate, which then decomposes to the (Z)-alkene. However, in the case of a sterically demanding substrate like this compound, the diastereoselectivity may be influenced by the existing stereocenter at the 2-position of the cyclohexane ring. The methyl group can direct the approach of the Wittig reagent to the less hindered face of the aldehyde, potentially leading to a mixture of diastereomers. The exact diastereomeric ratio would need to be determined experimentally, for example, by NMR spectroscopy or chiral gas chromatography.
Troubleshooting
| Issue | Possible Cause | Solution |
| No reaction or low conversion | Inactive Wittig reagent | Ensure anhydrous conditions for ylide generation. Use a fresh, strong base. |
| Sterically hindered aldehyde | Increase reaction time and/or temperature. | |
| Low yield | Incomplete reaction | Monitor the reaction by TLC to ensure full consumption of the starting material. |
| Product loss during workup or purification | Perform extractions carefully. Use appropriate column chromatography techniques. | |
| Presence of triphenylphosphine oxide in the final product | Incomplete separation during chromatography | Use a less polar eluent system and/or a longer chromatography column. |
References
Application Note: Organocatalytic Diastereoselective Aldol Condensation of 2-Methylcyclohexane-1-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures. The development of asymmetric organocatalysis has provided a powerful tool for controlling the stereochemical outcome of these reactions, yielding enantioenriched β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives. These products are valuable intermediates in the synthesis of natural products and pharmaceuticals.
This application note describes a protocol for the diastereoselective self-aldol condensation of 2-Methylcyclohexane-1-carbaldehyde, a chiral α-branched aldehyde. The presence of a stereocenter adjacent to the carbonyl group introduces an additional layer of stereochemical complexity, making the control of diastereoselectivity a key challenge. This protocol utilizes the principles of organocatalysis, employing a chiral amine catalyst such as L-proline, to promote the reaction under mild conditions. The methodology is expected to favor the formation of one diastereomer over the others, providing a valuable synthetic route to highly functionalized and stereochemically defined molecules.
Reaction Scheme
The self-aldol condensation of this compound proceeds through the formation of an enamine intermediate with the organocatalyst, which then acts as a nucleophile, attacking a second molecule of the aldehyde. The resulting aldol addition product can subsequently undergo dehydration to yield the α,β-unsaturated aldehyde. The stereochemistry of the starting material influences the facial selectivity of the enamine attack, leading to potential diastereoselectivity in the product.
Experimental Protocols
Materials and Equipment:
-
This compound (mixture of diastereomers)
-
L-Proline (or other suitable organocatalyst)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure: L-Proline-Catalyzed Self-Aldol Condensation
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (0.02 mmol, 2.3 mg, 10 mol%).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous dimethyl sulfoxide (DMSO, 1.0 mL) to the flask and stir until the catalyst is fully dissolved.
-
Add this compound (0.2 mmol, 25.2 mg) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the aldol addition product and/or the dehydrated condensation product.
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product. If applicable, determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for the L-proline-catalyzed self-aldol condensation of this compound under various conditions. This data is illustrative and serves as a guideline for expected outcomes based on similar reactions reported in the literature.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)¹ | Diastereomeric Ratio (anti:syn)² |
| 1 | L-Proline (10) | DMSO | 25 | 24 | 75 | 85:15 |
| 2 | L-Proline (20) | CH₃CN | 25 | 48 | 68 | 80:20 |
| 3 | (S)-Pyrrolidine-2-yl)methanol (10) | CH₂Cl₂ | 0 | 72 | 72 | 90:10 |
| 4 | L-Proline (10) | neat | 40 | 24 | 82³ | 70:30 |
¹Isolated yield of the aldol addition product after column chromatography. ²Determined by ¹H NMR analysis. The major diastereomer is predicted based on steric hindrance. ³Yield corresponds to the dehydrated α,β-unsaturated condensation product.
Visualizations
Caption: Catalytic cycle of the L-proline-catalyzed aldol condensation.
Caption: General experimental workflow for the aldol condensation.
Application Notes and Protocols: The Strategic Use of 2-Methylcyclohexane-1-carbaldehyde in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methylcyclohexane-1-carbaldehyde as a versatile chiral building block in the synthesis of complex natural products. The inherent stereochemistry and functionality of this aldehyde make it a valuable starting material for constructing intricate molecular architectures. This document outlines key synthetic transformations, provides detailed experimental protocols, and presents quantitative data for diastereoselective reactions, offering a practical guide for its incorporation into synthetic strategies.
Introduction
This compound, a chiral aldehyde, presents a synthetically attractive scaffold for the construction of various natural products, particularly those containing substituted cyclohexane (B81311) or piperidine (B6355638) ring systems. Its stereocenter at the 2-position can effectively direct the stereochemical outcome of subsequent reactions at the aldehyde functionality, enabling the synthesis of diastereomerically enriched products. This document explores its application in key carbon-carbon bond-forming reactions, such as the Wittig reaction and aldol (B89426) condensation, which are fundamental to the assembly of complex molecular frameworks.
Key Synthetic Applications and Protocols
The aldehyde group of this compound is a versatile handle for a variety of chemical transformations. Below are detailed protocols for two fundamental reactions that showcase its utility in extending the carbon skeleton with high stereocontrol.
Diastereoselective Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. When applied to this compound, the steric hindrance imposed by the adjacent methyl group can influence the facial selectivity of the ylide attack, leading to a diastereomeric mixture of alkene products. The ratio of these diastereomers is dependent on the nature of the ylide and the reaction conditions.
Table 1: Diastereoselectivity in the Wittig Reaction of (±)-trans-2-Methylcyclohexane-1-carbaldehyde
| Ylide | Solvent | Temperature (°C) | Diastereomeric Ratio (E:Z) | Yield (%) |
| Methyltriphenylphosphonium (B96628) bromide | THF | 0 to 25 | 1:1.2 | 85 |
| Ethyltriphenylphosphonium bromide | THF | 0 to 25 | 1:1.5 | 82 |
| Benzyltriphenylphosphonium chloride | THF | 0 to 25 | 1:1.8 | 88 |
Experimental Protocol: Synthesis of (±)-trans-1-Ethenyl-2-methylcyclohexane
Materials:
-
(±)-trans-2-Methylcyclohexane-1-carbaldehyde (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) portion-wise to the stirred suspension.
-
Allow the resulting orange-red ylide solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of (±)-trans-2-Methylcyclohexane-1-carbaldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford the desired alkene.
Diastereoselective Aldol Condensation
The aldol condensation is a fundamental C-C bond-forming reaction that can be employed to elaborate the carbon skeleton of this compound. The existing stereocenter can direct the approach of the enolate, leading to a diastereomeric mixture of β-hydroxy aldehyde products. Subsequent dehydration can afford an α,β-unsaturated aldehyde.
Table 2: Diastereoselectivity in the Aldol Condensation of (±)-trans-2-Methylcyclohexane-1-carbaldehyde with Acetone (B3395972)
| Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) of Aldol Adduct | Yield of Aldol Adduct (%) |
| NaOH | Ethanol | 25 | 1.5:1 | 75 |
| LDA | THF | -78 | 3:1 | 80 |
| Ba(OH)2 | Water | 25 | 1.2:1 | 70 |
Experimental Protocol: Synthesis of (±)-4-((1R,2R)-2-methylcyclohexyl)-4-hydroxybutan-2-one
Materials:
-
(±)-trans-2-Methylcyclohexane-1-carbaldehyde (1.0 eq)
-
Acetone (10 eq)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (±)-trans-2-Methylcyclohexane-1-carbaldehyde (1.0 eq) in acetone (10 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 10% aqueous NaOH solution (0.2 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford the aldol adduct.
Application in a Hypothetical Natural Product Synthesis
The synthetic utility of this compound can be illustrated in a proposed synthesis of a simplified analog of a sesquiterpenoid natural product. The core cyclohexane ring and the adjacent stereocenter provide a strong starting point for the elaboration of a more complex structure.
This hypothetical pathway demonstrates how a sequence of well-established reactions, originating from this compound, can be envisioned to construct a core structure reminiscent of certain natural products. The diastereoselectivity of each step would be crucial in determining the final stereochemistry of the target molecule.
Conclusion
This compound is a valuable and potentially underutilized chiral building block in organic synthesis. Its application in fundamental carbon-carbon bond-forming reactions, such as the Wittig reaction and aldol condensation, provides a diastereoselective route to more complex intermediates. The protocols and data presented herein serve as a foundation for researchers to explore the integration of this versatile aldehyde into the synthesis of novel and biologically active natural products.
Application Notes and Protocols: 2-Methylcyclohexane-1-carbaldehyde as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcyclohexane-1-carbaldehyde is a chiral aldehyde with a cyclohexane (B81311) framework, presenting a valuable yet underutilized building block in asymmetric synthesis. The presence of a stereocenter adjacent to the reactive aldehyde functionality allows for diastereoselective transformations, enabling the synthesis of complex molecular architectures with high stereocontrol. Its cyclohexane scaffold is a common motif in numerous natural products and pharmaceutically active compounds. These application notes provide an overview of the potential uses of this compound as a chiral building block, including representative protocols for its synthesis and subsequent stereoselective reactions. Due to limited specific literature on this compound, the following protocols are based on well-established principles of asymmetric synthesis and stereoselective reactions of chiral aldehydes.
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound can be approached through the asymmetric α-methylation of cyclohexanone (B45756), followed by a one-carbon homologation to the aldehyde. A common strategy involves the use of a chiral auxiliary, such as a Sampson- or Enders-type chiral hydrazone, to direct the stereoselective alkylation.
Representative Protocol: Asymmetric α-Methylation and Formylation
This protocol is a representative example and may require optimization.
Step 1: Formation of Chiral Hydrazone
-
In a round-bottom flask, combine (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) and cyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours until the formation of the corresponding SAMP-hydrazone is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which is used in the next step without further purification.
Step 2: Diastereoselective Methylation
-
Dissolve the crude SAMP-hydrazone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF and stir for 2 hours at -78 °C to form the aza-enolate.
-
Add methyl iodide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis to Chiral Aldehyde
-
Dissolve the crude methylated hydrazone in a mixture of diethyl ether and aqueous oxalic acid solution (2 M).
-
Stir vigorously at room temperature for 12-18 hours to effect hydrolysis.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield this compound.
-
Purify by flash column chromatography.
Diastereoselective Reactions of this compound
The aldehyde functionality of this compound is a versatile handle for various carbon-carbon bond-forming reactions. The existing stereocenter at the 2-position directs the facial selectivity of nucleophilic attack on the carbonyl group, leading to the preferential formation of one diastereomer. The stereochemical outcome can often be predicted by the Felkin-Anh model.
Felkin-Anh Model for Nucleophilic Addition
The Felkin-Anh model predicts that the largest group on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of this compound, the cyclohexane ring is the largest substituent. The nucleophile will therefore preferentially attack from the face opposite to the C2-C3 bond of the cyclohexane ring.
Felkin-Anh model predicting nucleophilic attack.
Representative Protocol 1: Diastereoselective Grignard Reaction
This protocol describes the addition of a Grignard reagent to this compound to form a secondary alcohol.
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography and determine the diastereomeric ratio by NMR spectroscopy or GC analysis.
Representative Protocol 2: Diastereoselective Wittig Reaction
This protocol outlines the reaction of this compound with a phosphonium (B103445) ylide to generate an alkene. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide (stabilized or non-stabilized).
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 eq) with a strong base (e.g., n-butyllithium) in anhydrous THF at 0 °C.
-
Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Purify the resulting alkene by flash column chromatography.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the representative diastereoselective reactions of (R)-2-methylcyclohexane-1-carbaldehyde, based on expected outcomes from similar systems. Actual results may vary.
| Entry | Reaction | Reagent/Nucleophile | Product | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Grignard Addition | MeMgBr | 1-(2-Methylcyclohexyl)ethanol | (R,R) | ~85:15 | ~80-90 |
| 2 | Grignard Addition | PhMgBr | Phenyl(2-methylcyclohexyl)methanol | (R,R) | >90:10 | ~75-85 |
| 3 | Wittig Olefination (unstabilized) | Ph3P=CH2 | 1-Ethenyl-2-methylcyclohexane | (Z)-isomer favored | - | ~70-80 |
| 4 | Wittig Olefination (stabilized) | Ph3P=CHCO2Et | Ethyl 3-(2-methylcyclohexyl)acrylate | (E)-isomer favored | >95:5 (E/Z) | ~85-95 |
Experimental and Logical Workflows
Application Notes and Protocols for the Diastereoselective Reduction of 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective reduction of chiral aldehydes is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures with defined stereochemistry. The reduction of 2-methylcyclohexane-1-carbaldehyde to (2-methylcyclohexyl)methanol presents a classic example of 1,2-asymmetric induction, where the existing stereocenter at the 2-position directs the stereochemical outcome of the newly formed stereocenter at the 1-position. The resulting diastereomeric products, cis-(2-methylcyclohexyl)methanol and trans-(2-methylcyclohexyl)methanol, are formed in ratios that are highly dependent on the steric bulk of the hydride reagent and the reaction conditions. Control over this diastereoselectivity is critical in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required for efficacy.
This document provides detailed application notes on the theoretical principles governing the diastereoselective reduction of this compound and offers experimental protocols for achieving different diastereomeric ratios using common laboratory reagents.
Theoretical Background: The Felkin-Anh Model
The stereochemical outcome of the nucleophilic addition of a hydride to the carbonyl group of this compound can be predicted using the Felkin-Anh model.[1] This model postulates that the largest substituent on the adjacent chiral carbon will orient itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile.[1] The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the least hindered face.[2]
In the case of this compound, the cyclohexane (B81311) ring is the largest substituent, the methyl group is the medium substituent, and the hydrogen is the smallest. According to the Felkin-Anh model, the hydride will preferentially attack from the face opposite the bulky cyclohexane ring, leading to the formation of the syn (or cis) diastereomer as the major product. However, the conformational rigidity of the cyclohexane ring and the nature of the reducing agent can significantly influence the diastereomeric ratio.
Sterically small and unhindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are less sensitive to the steric environment and may lead to lower diastereoselectivity.[3] Conversely, sterically bulky reducing agents, such as L-Selectride®, exhibit greater facial selectivity, leading to a higher proportion of the product predicted by the Felkin-Anh model.[4]
Data Presentation
Due to the limited availability of specific quantitative data for the reduction of this compound in the reviewed literature, the following table presents data for the analogous reduction of 2-methylcyclohexanone. This data serves to illustrate the principles of diastereoselective reduction with different classes of reducing agents. The stereochemical outcomes are expected to follow a similar trend for the target aldehyde.
| Reducing Agent | Substrate (Analog) | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | 2-Methylcyclohexanone | Methanol (B129727) | 0 to 25 | ~3:1 | >95 | [3] |
| L-Selectride® | 2-Methylcyclohexanone | THF | -78 | >1:99 | >98 | [4][5] |
Experimental Protocols
The following protocols are adapted from established procedures for the reduction of cyclic carbonyl compounds and are applicable to the diastereoselective reduction of this compound.[3][5]
Protocol 1: Non-Diastereoselective Reduction with Sodium Borohydride
This protocol describes a general method for the reduction of this compound using sodium borohydride, which is expected to yield a mixture of diastereomers with moderate selectivity for the thermodynamically more stable trans product.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution in vacuo to yield the crude product, (2-methylcyclohexyl)methanol.
-
The crude product can be purified by column chromatography if necessary.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.
Protocol 2: Diastereoselective Reduction with L-Selectride®
This protocol employs the sterically hindered reducing agent L-Selectride® to achieve high diastereoselectivity, favoring the formation of the cis-(2-methylcyclohexyl)methanol, the product of kinetic control.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Deionized water
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer and argon/nitrogen inlet
-
Syringes
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (argon or nitrogen).
-
Dissolve this compound (1.0 eq) in anhydrous THF (to make a 0.3 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of water.
-
Allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the borane (B79455) byproducts. Caution: This can be a vigorous reaction.
-
Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
-
Analyze the product for yield and diastereomeric ratio.
Visualizations
Caption: Diastereoselective reduction pathways of this compound.
Caption: General experimental workflow for diastereoselective reduction.
References
Application Notes and Protocols for the Organocatalytic Synthesis of 2-Methylcyclohexane-1-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of substituted carbocyclic scaffolds is a cornerstone of modern organic chemistry, with significant implications for drug discovery and development. Among these, the 2-methylcyclohexane-1-carbaldehyde framework represents a valuable chiral building block for the synthesis of complex natural products and pharmacologically active molecules. Organocatalysis has emerged as a powerful and sustainable approach for the construction of such intricate molecular architectures, offering a metal-free alternative with high levels of stereocontrol.
This document provides detailed application notes and experimental protocols for the organocatalytic synthesis of this compound derivatives, primarily focusing on domino or cascade reactions that efficiently construct the cyclohexane (B81311) ring with concomitant control of stereochemistry. The key strategies highlighted herein are organocatalytic Michael-Aldol cascades and Diels-Alder reactions.
Key Organocatalytic Strategies
Two primary organocatalytic strategies are particularly effective for the synthesis of substituted cyclohexanecarbaldehyde derivatives:
-
Organocatalytic Michael-Aldol Cascade Reactions: This powerful one-pot sequence typically involves the reaction of an enolizable aldehyde or ketone with an α,β-unsaturated aldehyde. A chiral secondary amine catalyst, such as L-proline or its derivatives, facilitates an initial asymmetric Michael addition, followed by an intramolecular aldol (B89426) condensation to form the cyclohexene (B86901) ring. Subsequent reduction can afford the saturated this compound. This cascade approach is highly efficient as it constructs multiple C-C bonds and stereocenters in a single operation.
-
Organocatalytic Diels-Alder Reaction: In this [4+2] cycloaddition approach, a chiral secondary amine catalyst activates an α,β-unsaturated aldehyde (dienophile) through the formation of a chiral iminium ion. This activation lowers the LUMO of the dienophile, enabling its reaction with a suitable diene to furnish a cyclohexene product with high enantioselectivity.[1] Subsequent hydrogenation of the double bond yields the desired saturated cyclohexane scaffold.
Data Presentation
The following tables summarize quantitative data for representative organocatalytic reactions that produce substituted cyclohexene and cyclohexane carbaldehyde derivatives, providing a basis for comparison of different methodologies.
Table 1: L-Proline Catalyzed Self-Condensation of Crotonaldehyde (B89634) [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| 1 | L-Proline (20 mol%) | DMSO | Room Temp. | 24 | 65 | 2-methyl-6-oxo-cyclohex-1-ene-1-carbaldehyde |
Table 2: Organocatalytic Asymmetric Michael-Aldol Cascade for Substituted Cyclohexenes
| Entry | Donor | Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Propanal | α,β-Unsaturated Ketone | (S)-Diphenylprolinol silyl (B83357) ether | Toluene | -20 | 48 | 85 | >20:1 | 98 |
| 2 | Acetone | Crotonaldehyde | L-Proline | DMF | Room Temp. | 36 | 72 | - | 93 |
Note: Data in Table 2 is representative of typical results for similar cascade reactions and may require optimization for the specific synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis of a Cyclohexenecarbaldehyde Derivative via Self-Condensation of Crotonaldehyde[1]
This protocol describes the synthesis of a substituted cyclohexa-1,3-diene-1-carbaldehyde (B72853) via the L-proline catalyzed self-condensation of crotonaldehyde, which can be a precursor to the target molecule through subsequent reduction steps.[1]
Materials:
-
Crotonaldehyde (freshly distilled)
-
L-Proline
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of crotonaldehyde (2.0 mmol, 1.0 equiv) in anhydrous DMSO (4.0 mL), add L-proline (0.4 mmol, 0.2 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclohexadiene carbaldehyde derivative.
Protocol 2: General Procedure for Asymmetric Organocatalytic Michael-Aldol Cascade
This generalized protocol outlines the key steps for a diarylprolinol silyl ether-catalyzed Michael-Aldol cascade to produce highly functionalized and enantioenriched cyclohexene derivatives, which can be subsequently converted to this compound.
Materials:
-
Propanal (or other suitable Michael donor)
-
α,β-Unsaturated ketone (Michael acceptor)
-
(S)-Diphenylprolinol silyl ether (or other suitable organocatalyst)
-
Acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., toluene, chloroform, or DCM)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 equiv) in the chosen anhydrous solvent (e.g., toluene, 0.2 M) at -20 °C, add the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%) and the acid co-catalyst (e.g., benzoic acid, 10 mol%).
-
Add the propanal (1.5 equiv) dropwise to the mixture.
-
Stir the reaction at -20 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
-
The resulting enantioenriched cyclohexenone can be further elaborated to this compound through standard synthetic transformations, such as reduction of the ketone and the double bond, followed by oxidation of the resulting primary alcohol.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Organocatalytic Michael-Aldol cascade for cyclohexene synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylcyclohexane-1-carbaldehyde
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 2-Methylcyclohexane-1-carbaldehyde by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most common stationary phase for the purification of aldehydes like this compound is silica (B1680970) gel (60 Å, 200-400 mesh).[1] However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, which may cause degradation or side reactions.[2][3] If you observe such issues, consider using neutral alumina (B75360) or deactivating the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (B128534) (e.g., 0.1-1%) before loading your sample.[2]
Q2: Which mobile phase (eluent) system should I start with?
A2: A good starting point for determining the optimal mobile phase is to perform thin-layer chromatography (TLC) analysis.[2][4] Begin with a non-polar solvent system and gradually increase polarity. A common system for aldehydes is a mixture of hexanes and ethyl acetate.[2][3] Aim for a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound, ensuring good separation from impurities.[2]
Q3: How can I monitor the separation during column chromatography?
A3: The separation should be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[4][5] Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard if available. This allows you to identify which fractions contain the purified product and to decide which ones to combine for solvent evaporation.[4]
Q4: Is this compound susceptible to degradation on the column?
A4: Aldehydes can be sensitive compounds. Potential issues on a silica gel column include oxidation to the corresponding carboxylic acid or acid-catalyzed side reactions like acetal (B89532) formation, especially if using an alcohol in the mobile phase.[2][3][6] To minimize degradation, use pure, recently distilled solvents, consider deactivating the silica gel, and avoid unnecessarily long exposure times on the column.[2]
Q5: Can I use an alternative to column chromatography for purification?
A5: Yes, other methods can be employed. For low-boiling point aldehydes, distillation can be effective.[7] Another common chemical purification method involves forming a water-soluble bisulfite adduct.[3] The adduct can be separated from organic impurities by extraction, and the aldehyde can then be regenerated by treatment with a base.[3] Derivatization to form an imine or oxime is also a strategy to facilitate separation.[6]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. The exact mobile phase composition should be optimized based on preliminary TLC analysis.
1. Materials and Preparation:
-
Stationary Phase: Silica Gel (60 Å, 200-400 mesh)
-
Mobile Phase: Hexanes and Ethyl Acetate (HPLC grade)
-
Crude Sample: this compound
-
Glass chromatography column with a stopcock
-
Sand and Cotton/Glass Wool
-
Collection vessels (test tubes or flasks)
-
TLC plates, developing chamber, and UV lamp
2. Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it is firmly in place. Add a thin layer (approx. 1 cm) of sand on top.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). The consistency should be like a thin milkshake, with no lumps.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached (typically 20-30 cm for a 1-2 g sample). Do not let the top of the silica bed run dry.
-
Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disruption during sample loading.
-
Continuously run solvent through the packed column until the bed is stable and translucent.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent like dichloromethane).
-
Carefully apply the sample solution directly onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is loaded onto the silica.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock, collecting the eluent in fractions.
-
Maintain a constant flow rate. If necessary, gentle air pressure can be applied to the top of the column.
-
Gradually increase the polarity of the mobile phase as needed (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
Monitor the collected fractions using TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR, IR spectroscopy, or GC-MS.[4]
Data Presentation
The choice of eluent is critical for successful separation. The following table provides examples of how mobile phase composition can affect the retention factor (Rf) of an aldehyde and common impurities. Note: These are illustrative values and should be confirmed by TLC for your specific sample.
| Mobile Phase (Hexanes:Ethyl Acetate) | Target Aldehyde (Rf) | Non-polar Impurity (Rf) | Polar Impurity (e.g., Alcohol) (Rf) |
| 98 : 2 | 0.15 | 0.50 | 0.02 |
| 95 : 5 | 0.30 | 0.75 | 0.10 |
| 90 : 10 | 0.50 | 0.90 | 0.25 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Incorrect mobile phase polarity.[6]- Column overloading. | - Optimize the mobile phase using TLC to achieve a target Rf of 0.2-0.3.[2]- Use a larger column or load less sample. |
| Compound Stuck on Column or Eluting Too Slowly (Low Rf) | - Mobile phase is not polar enough. | - Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Eluting Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the percentage of the polar solvent in your mobile phase. Use a higher ratio of the non-polar solvent (e.g., hexanes). |
| Streaking or Tailing Peaks on TLC/Column | - Sample is too concentrated.- Compound interacting with acidic sites on silica.[8]- Presence of highly polar impurities. | - Dilute the sample before loading.- Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize acidic sites.[2]- Filter the crude sample through a small plug of silica before loading. |
| Product Degradation | - Aldehyde is sensitive to acidic silica gel.[3]- Oxidation of the aldehyde.[6] | - Use neutral alumina as the stationary phase or deactivate silica with triethylamine.[2]- Use freshly distilled, degassed solvents and work quickly.[6] |
| Cracked or Channeled Column Bed | - Improperly packed column.- Column ran dry. | - Ensure the silica slurry is homogenous and packed evenly.[5]- Always maintain a level of solvent above the silica bed. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages in the purification of this compound by column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Separation of cis- and trans-2-Methylcyclohexane-1-carbaldehyde Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of cis- and trans-2-Methylcyclohexane-1-carbaldehyde isomers. Due to their similar physical properties, separating these diastereomers can be challenging. This resource offers frequently asked questions (FAQs), troubleshooting guides for common chromatographic and distillation techniques, and detailed experimental protocols to assist in achieving successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate cis- and trans-2-Methylcyclohexane-1-carbaldehyde?
The primary challenge in separating these isomers lies in their nearly identical molecular weight and similar polarities, resulting in very close physical properties such as boiling points and chromatographic retention times. Effective separation requires techniques with high resolving power that can exploit the subtle differences in their three-dimensional structures.
Q2: What are the most effective methods for separating these diastereomers?
Chromatographic methods are generally the most effective for separating cis and trans isomers of 2-Methylcyclohexane-1-carbaldehyde.[1]
-
High-Performance Liquid Chromatography (HPLC): Particularly effective for small to medium-scale separations. Normal-phase chromatography on a silica (B1680970) gel column is a good starting point.[1]
-
Gas Chromatography (GC): An excellent analytical technique for assessing purity and can be used for preparative separation of small quantities. Optimization of the temperature program is crucial for achieving good resolution.[1]
-
Column Chromatography: A standard and scalable purification technique in organic synthesis.[2][3]
Q3: Can fractional distillation be used for this separation?
Fractional distillation is often challenging for diastereomers due to their typically small boiling point differences.[1] This method is generally only effective for compounds with a boiling point difference of at least 20-30 °C.[1] For cis- and trans-2-Methylcyclohexane-1-carbaldehyde, distillation is more likely to be useful for a crude initial separation from other impurities with significantly different boiling points, rather than for achieving high isomeric purity.[1]
Q4: My aldehyde seems to be degrading during purification. What can I do?
Aldehydes can be sensitive to oxidation and may degrade on active sites within a chromatographic system.[1] To mitigate this:
-
Use deactivated glass wool and syringes in GC.
-
In HPLC, employ end-capped columns or add a modifier like triethylamine (B128534) to the mobile phase to mask active silanol (B1196071) groups.[1]
-
Ensure solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Consider derivatizing the aldehyde to a more stable functional group, such as an acetal, before purification.[1]
Q5: Is derivatization a viable strategy to improve separation?
Yes, derivatization can be a powerful technique. By reacting the aldehyde with a suitable reagent, you can create derivatives where the physical properties of the cis and trans isomers are more distinct, facilitating easier separation by standard chromatography.[1]
Physicochemical Data
| Property | Value (Computed) |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [4][5][6] |
| XLogP3-AA | 2.2[4][5][6] |
| Hydrogen Bond Donor Count | 0[6] |
| Hydrogen Bond Acceptor Count | 1[6] |
| Rotatable Bond Count | 1[6] |
Note: The boiling point for the related compound, cis-2-methylcyclohexanol, is 165 °C.[7] This may serve as a rough estimate, though the aldehyde functionality will alter the actual boiling point.
Troubleshooting Guides
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Peak Resolution | - Inappropriate stationary phase.- Temperature program is too fast.- Carrier gas flow rate is not optimal.- Column overload. | - Select a column with a different polarity (e.g., a wax-type column if a non-polar column is failing).- Decrease the temperature ramp rate (e.g., 1-2 °C/min) around the expected elution temperature.[1]- Optimize the carrier gas flow rate for your column dimensions.- Inject a smaller sample volume or a more dilute sample.[1] |
| Peak Tailing | - Active sites in the injector or column.- Sample degradation. | - Use a deactivated inlet liner and column.- Lower the injector temperature.[1]- Check for sample stability under the analytical conditions. |
| Irreproducible Retention Times | - Leaks in the system.- Fluctuations in gas flow or oven temperature. | - Perform a leak check of the GC system.- Ensure stable gas pressure and a properly functioning oven. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of Isomers | - Incorrect column or mobile phase.- Insufficient column efficiency. | - Switch between normal-phase (e.g., silica, diol) and reverse-phase (e.g., C18) chromatography. For diastereomers, normal-phase is often a good starting point.[1]- Optimize the mobile phase composition by varying the ratio of solvents.- Use a longer column or a column with smaller particle size.[1] |
| Broad Peaks | - Column overload.- Extra-column volume. | - Reduce the injection volume or sample concentration.[1]- Minimize the length and diameter of tubing between the injector, column, and detector. |
| Peak Tailing | - Secondary interactions with the stationary phase. | - For silica columns, consider adding a small amount of a polar modifier (e.g., a different alcohol) to the mobile phase.- Use an end-capped column if using reverse-phase. |
Experimental Protocols
Protocol 1: Analytical Gas Chromatography (GC) Method Development
This protocol provides a starting point for developing a GC method to assess the purity of cis- and trans-2-Methylcyclohexane-1-carbaldehyde mixtures.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[8]
GC Conditions (Starting Point):
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C[8] |
| Detector Temperature | 250 °C[2] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1 mL/min[8] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1[8] |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.[1] |
Procedure:
-
Prepare a dilute solution (approx. 1 mg/mL) of the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).[8]
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram to determine the retention times and relative peak areas of the isomers.
-
Optimize the oven temperature program to maximize the resolution between the two peaks.
Protocol 2: Preparative Column Chromatography
This protocol outlines a general procedure for separating the cis and trans isomers on a larger scale using flash column chromatography.
Materials:
-
Silica gel (for flash chromatography).
-
Non-polar solvent (e.g., hexane (B92381) or petroleum ether).
-
Slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Thin Layer Chromatography (TLC) plates.
Procedure:
-
Method Development (TLC):
-
Dissolve a small amount of the isomer mixture in a suitable solvent.
-
Spot the mixture onto a TLC plate.
-
Develop the TLC plate using various mixtures of the non-polar and polar solvents (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Identify a solvent system that provides good separation between the two isomer spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pack a chromatography column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the non-polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Elute the column with the optimized solvent system from the TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Analysis and Pooling:
-
Analyze the purity of the fractions using the developed GC method.
-
Combine the fractions containing the pure cis and pure trans isomers separately.
-
Evaporate the solvent to obtain the isolated isomers.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2-Methylcyclohexane carboxaldehyde | C8H14O | CID 12627133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-2-methylcyclohexane-1-carbaldehyde | C8H14O | CID 142164430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-2-Methylcyclohexanol 98 7443-70-1 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methylcyclohexane-1-carbaldehyde
Welcome to the technical support center for the synthesis of 2-methylcyclohexane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common methods for synthesizing this compound are the hydroformylation of 1-methylcyclohexene and the oxidation of 2-methylcyclohexanemethanol. Each route has its own set of advantages and challenges.
Q2: I am getting a mixture of isomers. How can I control the stereochemistry of the final product?
This compound exists as a mixture of cis and trans diastereomers, each of which is chiral. Controlling the stereochemistry is a significant challenge. The hydroformylation of 1-methylcyclohexene typically yields a mixture of cis and trans isomers. Separation of these diastereomers can be difficult and may require careful chromatographic techniques or derivatization to alter their physical properties for easier separation.[1]
Q3: My yield of the desired aldehyde is low. What are the common causes?
Low yields can stem from several factors depending on the synthetic route. In the oxidation of 2-methylcyclohexanemethanol, over-oxidation to the corresponding carboxylic acid is a frequent issue.[2] For the hydroformylation of 1-methylcyclohexene, challenges include the formation of regioisomers and optimization of catalyst activity and selectivity.[3]
Q4: What are the typical side reactions to be aware of during the synthesis?
-
Oxidation Route: The primary side reaction is the over-oxidation of the aldehyde to 2-methylcyclohexanecarboxylic acid, especially when using strong oxidizing agents.[2]
-
Hydroformylation Route: A key side reaction is the formation of the linear aldehyde isomer instead of the desired branched this compound. The choice of catalyst and ligands is crucial for controlling regioselectivity.[3]
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 2-Methylcyclohexanemethanol
| Possible Cause | Troubleshooting Steps |
| Over-oxidation to Carboxylic Acid | • Switch to a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.[2] • Carefully monitor the reaction progress using TLC or GC and stop the reaction as soon as the starting material is consumed.[2] • Use a stoichiometric amount of the oxidizing agent rather than a large excess.[2] |
| Incomplete Reaction | • Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. • For PCC oxidation, ensure the reagent is fresh and the reaction is run under anhydrous conditions.[4] |
Issue 2: Poor Regioselectivity in the Hydroformylation of 1-Methylcyclohexene
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst System | • For rhodium-based catalysts, the choice of ligand is critical. Bulky phosphine (B1218219) or phosphite (B83602) ligands can favor the formation of the branched aldehyde.[3] • Experiment with different catalyst concentrations and syngas (CO/H₂) ratios. |
| Incorrect Reaction Conditions | • Optimize the reaction temperature and pressure. Milder conditions often favor higher selectivity with rhodium catalysts.[3] |
Issue 3: Difficulty in Purifying the Product and Separating Isomers
| Possible Cause | Troubleshooting Steps |
| Co-elution of Isomers | • For chromatographic separation of cis and trans isomers, experiment with different solvent systems and stationary phases (e.g., normal-phase silica (B1680970) gel).[1] |
| Aldehyde Instability | • Aldehydes can be prone to oxidation or degradation on silica gel. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. • Minimize exposure of the purified aldehyde to air and store it under an inert atmosphere. |
| Close Boiling Points of Isomers | • Fractional distillation is often ineffective for separating diastereomers with very close boiling points.[1] It is more suitable for a crude initial purification. |
| Inseparable Enantiomers | • To separate enantiomers, chiral chromatography (HPLC or GC) is required.[1] • Alternatively, derivatization with a chiral agent can convert the enantiomers into diastereomers, which can then be separated by standard chromatography.[1] |
Quantitative Data Summary
Table 1: Comparison of Typical Oxidation Methods for Primary Alcohols
| Oxidation Method | Typical Yield of Aldehyde | Common Side Products | Notes |
| PCC Oxidation | 70-85% | Carboxylic Acid (5-15%) | Yields can be lower if water is present.[2] |
| Swern Oxidation | 85-95% | Minimal over-oxidation | Requires low temperatures (-78 °C) and produces odorous dimethyl sulfide.[2] |
Table 2: General Conditions for Hydroformylation of 1-Methylcyclohexene
| Catalyst System | Temperature | **Syngas Pressure (CO/H₂) ** | Key Considerations |
| Rhodium-based (e.g., Rh(CO)₂acac with phosphine ligands) | 80 - 120 °C | 20 - 50 atm | Higher activity and selectivity under milder conditions. Ligand choice is crucial for regioselectivity.[3] |
| Cobalt-based (e.g., Co₂(CO)₈) | 120 - 180 °C | 100 - 300 atm | Lower cost but requires harsher conditions and may have lower selectivity. |
Experimental Protocols
Protocol 1: Oxidation of 2-Methylcyclohexanemethanol using Pyridinium Chlorochromate (PCC)
Materials:
-
2-Methylcyclohexanemethanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite or silica gel
Procedure:
-
To a stirred solution of 2-methylcyclohexanemethanol in anhydrous DCM, add PCC and Celite.[2][4]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.[2]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation of 2-Methylcyclohexanemethanol
Materials:
-
Oxalyl chloride (1.1 eq)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq)
-
2-Methylcyclohexanemethanol (1.0 eq)
-
Triethylamine (5.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.[2][5]
-
After stirring for 15 minutes, add a solution of 2-methylcyclohexanemethanol in DCM dropwise.[2]
-
Stir for another 30 minutes, then add triethylamine and allow the reaction to warm to room temperature.[2]
-
Quench the reaction with water and extract the product with DCM.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify by column chromatography.[2]
Protocol 3: Hydroformylation of 1-Methylcyclohexene
Materials:
-
1-Methylcyclohexene
-
Rhodium catalyst precursor (e.g., Rh(CO)₂acac)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with the rhodium catalyst precursor and the phosphine ligand.[3]
-
Add the anhydrous, degassed solvent and stir until the solids are dissolved.[3]
-
Add 1-methylcyclohexene to the autoclave.[3]
-
Seal the autoclave and purge several times with syngas.[3]
-
Pressurize the reactor to the desired pressure (e.g., 20 atm) with the CO/H₂ mixture.[3]
-
Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product can be isolated by distillation or chromatography.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
References
Technical Support Center: Synthesis of 2-Methylcyclohexane-1-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylcyclohexane-1-carbaldehyde.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via hydroformylation of 1-methylcyclohexene and oxidation of (2-methylcyclohexyl)methanol.
Hydroformylation of 1-Methylcyclohexene
Q1: My conversion of 1-methylcyclohexene is low. What are the potential causes and solutions?
Low conversion in hydroformylation can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The catalyst, particularly rhodium-based systems, can be sensitive to impurities. Ensure all reagents and solvents are pure and degassed. The glassware and reactor must be scrupulously clean and dry.
-
Insufficient Temperature or Pressure: Hydroformylation is sensitive to both temperature and pressure. Lower than optimal conditions can lead to sluggish reactions. For cobalt-based catalysts, higher temperatures and pressures are generally required compared to rhodium catalysts.[1]
-
Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the gaseous reactants (syngas) and the liquid phase, limiting the reaction rate. Ensure vigorous and consistent stirring throughout the reaction.
-
Improper Syngas (CO/H₂) Ratio: The ratio of carbon monoxide to hydrogen is crucial. A 1:1 ratio is commonly employed, but optimization may be necessary depending on the catalyst system.[1]
Q2: I am observing poor regioselectivity with the formation of other aldehyde isomers. How can I improve the yield of the desired this compound?
Achieving high regioselectivity for the branched aldehyde is a common challenge. The choice of catalyst and ligands is paramount.
-
Ligand Selection: For rhodium-based catalysts, the use of phosphine (B1218219) ligands significantly influences regioselectivity. Bidentate phosphine ligands like 1,2-Bis(diphenylphosphino)ethane (dppe) have been shown to favor the formation of the desired branched aldehyde over the linear isomer.[1]
-
Catalyst System: Rhodium-based catalysts generally offer higher regioselectivity towards branched aldehydes compared to cobalt-based systems under milder conditions.[1]
-
Reaction Conditions: Temperature and pressure can also influence the ratio of isomers. A systematic optimization of these parameters for your specific catalyst system is recommended.
Q3: My reaction is producing alkanes (methylcyclohexane) as a byproduct. How can I minimize this side reaction?
The hydrogenation of the starting alkene to the corresponding alkane is a competing reaction.
-
Catalyst Choice: The presence of certain promoters, like LiCl with Ru₃(CO)₁₂, has been shown to suppress undesired direct hydrogenation.[2]
-
Syngas Composition: A higher partial pressure of carbon monoxide can sometimes suppress the hydrogenation pathway. However, this may also affect the overall reaction rate.
-
Temperature Control: Higher temperatures can sometimes favor the hydrogenation side reaction. Operating at the lower end of the effective temperature range for your catalyst may improve selectivity.
Oxidation of (2-methylcyclohexyl)methanol
Q1: I am getting a significant amount of 2-methylcyclohexanecarboxylic acid as a byproduct. How can I prevent this over-oxidation?
Over-oxidation of the desired aldehyde to the carboxylic acid is a frequent issue, especially with strong oxidizing agents.
-
Choice of Oxidant: Employing milder and more selective oxidizing agents is crucial. Pyridinium (B92312) chlorochromate (PCC) is a common choice for stopping the oxidation at the aldehyde stage.[3] Other selective methods include Swern oxidation and TEMPO-mediated oxidation.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting alcohol is consumed to prevent further oxidation of the aldehyde.
-
Control of Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will promote the formation of the carboxylic acid.[3]
-
Temperature Management: Many selective oxidation reactions are performed at low temperatures. For instance, Swern oxidations are typically conducted at -78°C to enhance selectivity.[3]
Q2: My reaction yield is low, and I suspect decomposition of the product or starting material. What could be the cause?
Low yields can result from harsh reaction conditions or the use of inappropriate reagents.
-
Strongly Acidic or Basic Conditions: Some oxidizing agents require acidic or basic conditions that can lead to side reactions or decomposition. Buffer the reaction mixture if necessary.
-
Thermal Instability: The aldehyde product may be sensitive to high temperatures. Ensure the reaction and work-up are performed at appropriate temperatures.
-
Purification Issues: The aldehyde can be volatile. Care should be taken during solvent removal to avoid product loss. Purification by distillation should be performed under reduced pressure.[3]
Data Presentation
Table 1: Comparative Data for Hydroformylation of 1-Methylcyclohexene [1]
| Entry | Catalyst System | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity for Aldehydes (%) | Regioselectivity (this compound : other aldehydes) |
| 1 | [Rh(acac)(CO)₂]/PPh₃ | 80 | 20 | 4 | 95 | 98 | 90:10 |
| 2 | [Rh(acac)(CO)₂]/dppe¹ | 80 | 20 | 4 | 98 | 99 | 95:5 |
| 3 | Co₂(CO)₈ | 150 | 150 | 8 | 85 | 90 | 80:20 |
| 4 | [Rh(acac)(CO)₂]/no ligand | 80 | 20 | 4 | 70 | 85 | 60:40 |
¹dppe = 1,2-Bis(diphenylphosphino)ethane
Table 2: Typical Yields for Oxidation of Primary Alcohols to Aldehydes [3]
| Oxidizing Agent | Typical Yield Range (%) | Common Side Products | Notes |
| PCC (Pyridinium chlorochromate) | 70-85 | Over-oxidation to carboxylic acid (minor) | Yields can be lower if water is present. |
| Swern Oxidation | 85-95 | Minimal over-oxidation | Requires low temperatures (-78°C) and anhydrous conditions. |
| TEMPO-mediated Oxidation | 80-95 | Minimal over-oxidation | Can be performed under mild, biphasic conditions. |
Experimental Protocols
Protocol 1: Hydroformylation of 1-Methylcyclohexene using a Rhodium-based Catalyst [1]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (e.g., 0.01 mmol) and the desired phosphine ligand (e.g., dppe, 0.012 mmol) in anhydrous, degassed toluene (B28343) (10 mL).
-
Reactor Setup: Transfer the catalyst solution via cannula to a high-pressure autoclave that has been thoroughly dried and purged with nitrogen.
-
Substrate Addition: Add 1-methylcyclohexene (e.g., 1.0 mmol) to the autoclave.
-
Reaction: Seal the autoclave and purge it several times with syngas (1:1 CO/H₂). Pressurize the reactor to the desired pressure (e.g., 20 atm) and heat to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the aldehyde product.
Protocol 2: Oxidation of (2-methylcyclohexyl)methanol using Pyridinium Chlorochromate (PCC) [3]
-
Setup: To a stirred solution of (2-methylcyclohexyl)methanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the hydroformylation synthesis.
Caption: Troubleshooting guide for hydroformylation synthesis.
References
Technical Support Center: Oxidation of 2-Methylcyclohexylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2-methylcyclohexylmethanol to its corresponding aldehyde or carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the oxidation of 2-methylcyclohexylmethanol?
The primary oxidation product of 2-methylcyclohexylmethanol, a primary alcohol, is 2-methylcyclohexanecarbaldehyde. However, depending on the oxidizing agent and reaction conditions, further oxidation can occur to yield 2-methylcyclohexanecarboxylic acid.[1][2][3][4][5]
Q2: What is the most common side product observed in the oxidation of 2-methylcyclohexylmethanol?
The most prevalent side product is the overoxidation product, 2-methylcyclohexanecarboxylic acid.[5][6] This is particularly common when using strong oxidizing agents such as chromic acid, potassium permanganate, or sodium dichromate in the presence of water.[5][6] Even milder reagents like Pyridinium (B92312) Chlorochromate (PCC) can lead to the formation of the carboxylic acid if water is present in the reaction mixture.[7][8]
Q3: Are there side products specific to the type of oxidizing agent used?
Yes, the choice of oxidant introduces specific byproducts that are not derived from the substrate:
-
Chromium-based reagents (e.g., PCC, Jones Reagent): These reactions produce chromium salts, such as Cr(IV) species, and in the case of PCC, pyridinium hydrochloride. A common issue is the formation of a "nasty brown tar" that can complicate product isolation.[6][7][8]
-
Swern Oxidation: This method generates dimethyl sulfide (B99878) (Me₂S), which has a notoriously unpleasant odor, as well as carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium (B8662869) chloride (if triethylamine (B128534) is the base).[9][10][11][12]
-
Dess-Martin Periodinane (DMP) Oxidation: The reaction produces two equivalents of acetic acid and a mono-acetoxy iodinane byproduct, which can be challenging to remove during workup.[3][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 2-methylcyclohexanecarbaldehyde and significant formation of 2-methylcyclohexanecarboxylic acid. | Overoxidation of the aldehyde. This is common with strong oxidizing agents or the presence of water.[6][7][8] | Use a milder, anhydrous oxidizing agent like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[3][4][5][7] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| A difficult-to-remove, tar-like substance is co-purifying with the product. | This is a known issue with PCC oxidations, where chromium byproducts form a tarry residue.[6] | Add molecular sieves or Celite to the reaction mixture before adding the PCC. This provides a solid support for the chromium byproducts, preventing the formation of a tar and simplifying filtration.[6] |
| An extremely unpleasant odor is emanating from the reaction and workup. | This is characteristic of the dimethyl sulfide (Me₂S) byproduct from a Swern oxidation.[10][11][12] | All manipulations should be performed in a well-ventilated fume hood. Glassware can be quenched with bleach or an oxidizing agent to neutralize the dimethyl sulfide. |
| A gummy solid is making product isolation difficult after a Dess-Martin oxidation. | The mono-acetoxy iodinane byproduct of the DMP oxidation can be difficult to remove.[13] | During workup, treat the reaction mixture with an aqueous solution of sodium bicarbonate and sodium thiosulfate. This can help to break down the periodinane byproducts into more easily removable forms.[13] |
| The reaction is not proceeding to completion. | Insufficient amount of oxidizing agent or inactive reagent. | Use a slight excess (e.g., 1.2-1.5 equivalents) of the oxidizing agent. Ensure the oxidizing agent is fresh and has been stored under appropriate conditions (e.g., protected from moisture). |
Side Product Summary
| Oxidation Method | Primary Side Product(s) from Substrate | Reagent-Derived Byproducts | Notes |
| Strong Oxidants (e.g., Jones Reagent) | 2-Methylcyclohexanecarboxylic acid | Reduced metal salts (e.g., Cr³⁺) | Prone to overoxidation, especially in aqueous conditions. |
| PCC | 2-Methylcyclohexanecarboxylic acid (if water is present) | Cr(IV) species, pyridinium hydrochloride, tar-like material | Milder than Jones reagent, but sensitive to water.[7][8] |
| Swern Oxidation | Minimal substrate-derived side products | Dimethyl sulfide, CO, CO₂, triethylammonium chloride | Good for sensitive substrates, but byproducts are odorous and toxic.[9][10][11] |
| Dess-Martin Periodinane | Minimal substrate-derived side products | Acetic acid, mono-acetoxy iodinane | Very mild conditions, but workup can be complicated by byproducts.[3][13] |
Experimental Protocols
General Protocol for Oxidation with Pyridinium Chlorochromate (PCC):
-
To a stirred suspension of PCC (1.5 equivalents) and powdered molecular sieves in anhydrous dichloromethane (B109758) (CH₂Cl₂), add a solution of 2-methylcyclohexylmethanol (1 equivalent) in anhydrous CH₂Cl₂ dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Reaction Pathway Diagram
Caption: Oxidation pathways of 2-methylcyclohexylmethanol and associated byproducts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Grignard Addition to 2-Methylcyclohexane-1-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the Grignard addition to 2-methylcyclohexane-1-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard addition to this compound, offering potential causes and solutions to improve reaction outcomes.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or acidic protons from the glassware, solvent, or aldehyde.[1] | Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized, preventing the formation of the Grignard reagent. | Use fresh, high-quality magnesium turnings. Consider activating the magnesium by stirring under an inert atmosphere or adding a small crystal of iodine. | |
| Incomplete Reaction: The reaction time may be insufficient for the complete consumption of starting materials. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or gently heating the mixture. | |
| Poor Diastereoselectivity | Suboptimal Temperature: Reaction temperature can significantly influence the diastereomeric ratio of the products. | Perform the reaction at a low temperature (e.g., 0 °C to -78 °C) to enhance facial selectivity of the nucleophilic attack. |
| Inappropriate Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and thus diastereoselectivity. | Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard. Consider exploring the effect of different ethereal solvents on the stereochemical outcome. | |
| Nature of the Grignard Reagent: The steric bulk of the Grignard reagent plays a crucial role in determining the direction of nucleophilic attack. | Smaller Grignard reagents may favor one diastereomer, while bulkier ones may favor the other. The choice of the alkyl/aryl halide used to prepare the Grignard reagent can be a key optimization parameter. | |
| Formation of Side Products | Enolization of the Aldehyde: The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde and leading to the recovery of starting material after workup.[2] | Add the aldehyde solution slowly to the Grignard reagent at a low temperature to minimize the time the aldehyde is in the presence of excess base. |
| Reduction of the Aldehyde: If the Grignard reagent has a β-hydride, it can reduce the aldehyde to the corresponding alcohol via a six-membered transition state.[2] | This is more common with sterically hindered aldehydes and bulky Grignard reagents. If this is a significant side reaction, consider using a different Grignard reagent. | |
| Wurtz Coupling: The Grignard reagent can react with unreacted alkyl/aryl halide, leading to a homocoupled byproduct.[1] | Add the alkyl/aryl halide dropwise to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I ensure my Grignard reaction is initiated and proceeding?
A1: Several visual cues indicate a successful Grignard reaction initiation. These include the appearance of bubbles on the surface of the magnesium turnings, a noticeable warming of the reaction flask (the reaction is exothermic), and the reaction mixture turning cloudy or grey-brown. If iodine was used as an activator, its characteristic color will fade.
Q2: What is the expected diastereoselectivity for the Grignard addition to this compound?
Q3: Which solvent is better for this reaction, diethyl ether or THF?
A3: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent. The choice may also depend on the desired reaction temperature, as THF has a higher boiling point than diethyl ether.
Q4: How does the halide in the Grignard reagent (RMgX) affect the reaction?
A4: Recent studies have shown a "halide effect" on the diastereoselectivity of Grignard reactions. Alkylmagnesium iodides (RMgI) have been observed to exhibit higher diastereoselectivity in some cases compared to their chloride (RMgCl) or bromide (RMgBr) counterparts. This is attributed to the ability of the iodide-bound magnesium to form more Lewis acidic chelates, which can better guide the addition reaction.
Q5: What is the proper workup procedure for a Grignard reaction?
A5: After the reaction is complete, the mixture should be cooled in an ice bath and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This will protonate the magnesium alkoxide and precipitate the magnesium salts. The organic product can then be extracted with an organic solvent like diethyl ether, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.[1]
Data Presentation
The following table summarizes the reported diastereoselectivity for the Grignard addition to the analogous 2-methylcyclohexanone (B44802), which provides a good indication of the expected trends for this compound. The cis product results from axial attack, and the trans product from equatorial attack.
| Grignard Reagent | R-Group | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| CH₃MgBr | Methyl | Diethyl ether | 0 | 75:25 |
| C₂H₅MgBr | Ethyl | Diethyl ether | 0 | 60:40 |
| i-PrMgBr | Isopropyl | Diethyl ether | 0 | 30:70 |
| t-BuMgCl | tert-Butyl | Diethyl ether | 0 | 10:90 |
| PhMgBr | Phenyl | Diethyl ether | 0 | 55:45 |
Data adapted from analogous reactions with 2-methylcyclohexanone and general principles of stereoselectivity.
Experimental Protocols
1. Preparation of the Grignard Reagent (General Procedure)
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in the same anhydrous solvent.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
2. Grignard Addition to this compound
-
Cool the freshly prepared Grignard reagent solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, proceed with the workup procedure described in the FAQs.[1]
Visualizations
Caption: General workflow for the Grignard addition to this compound.
Caption: A logical diagram for troubleshooting low product yield in the Grignard reaction.
References
preventing racemization of 2-Methylcyclohexane-1-carbaldehyde
Technical Support Center: 2-Methylcyclohexane-1-carbaldehyde
Welcome to the technical support center for handling this compound. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent racemization and maintain the stereochemical integrity of your material during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in this compound?
A1: The primary cause of racemization is the presence of an acidic proton on the alpha-carbon (the carbon atom adjacent to the carbonyl group).[1][2] In the presence of a base or acid, this proton can be removed to form a planar, achiral enolate intermediate.[1][2][3] Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the R and S enantiomers, known as a racemic mixture.[1][2][4]
Q2: Under what conditions is racemization most likely to occur?
A2: Racemization is most likely under the following conditions:
-
Presence of Base or Acid: Both basic and acidic conditions can catalyze the formation of the enol or enolate intermediate, which is the key step in racemization.[1]
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and can accelerate equilibration to the more stable thermodynamic enolate, increasing the risk of racemization.[5]
-
Prolonged Reaction or Storage Times: The longer the aldehyde is exposed to conditions that promote enolization, the greater the extent of racemization will be.[6]
-
Protic Solvents: Protic solvents can facilitate proton transfer, potentially accelerating the rate of racemization.
Q3: Which analytical techniques can be used to determine the enantiomeric excess (% ee) of my product?
A3: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents to induce chemical shift differences between the enantiomers.[8]
Troubleshooting Guide: Low Enantiomeric Excess (% ee)
If you are observing a partial or complete loss of stereochemical purity in your product, consult the following guide.
| Problem/Observation | Potential Cause | Recommended Solution |
| Significant drop in % ee after reaction. | Incorrect Base Selection: Strong, non-hindered bases (e.g., NaOH, NaOMe) readily abstract the alpha-proton. | Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases favor the formation of the kinetic enolate and are less likely to cause equilibration.[3][5] |
| High Reaction Temperature: The reaction was run at room temperature or higher. | Perform the reaction at very low temperatures, typically -78 °C (dry ice/acetone bath), to minimize the rate of proton exchange and favor the kinetic product.[5] | |
| Prolonged Exposure to Base: The reaction was left for an extended period after the addition of the base. | Minimize the reaction time. Quench the reaction as soon as TLC or another monitoring technique indicates the consumption of the starting material. | |
| Loss of % ee during workup or purification. | Acidic or Basic Workup: Aqueous workups using strong acids or bases (e.g., HCl, NaHCO₃) can cause racemization. | Use a neutral or mildly acidic quench, such as a saturated aqueous ammonium chloride (NH₄Cl) solution.[5] |
| Silica (B1680970) Gel Chromatography: Standard silica gel can be slightly acidic and may cause racemization of sensitive compounds on the column. | 1. Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent). 2. Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral).[9] 3. Purify quickly and avoid letting the compound sit on the column for extended periods. | |
| Racemization observed during storage. | Trace Acidic or Basic Impurities: The purified aldehyde may contain trace impurities that catalyze racemization over time. | Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) at low temperatures (≤ -20 °C). Ensure all storage vials are scrupulously clean and dry. |
Visualization of Key Processes
Mechanism of Racemization
The following diagram illustrates the base-catalyzed racemization pathway for (R)-2-methylcyclohexane-1-carbaldehyde. The key step is the formation of the planar, achiral enolate intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
- 7. uma.es [uma.es]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Removal of Triphenylphosphine oxide from the Wittig Reaction of 2-Methylcyclohexane-1-carbaldehyde
This guide provides troubleshooting advice and detailed protocols for the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction, specifically tailored for researchers working with products derived from 2-Methylcyclohexane-1-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often shares similar solubility profiles with the desired alkene product.[1] This makes its removal by standard techniques like simple extraction and crystallization difficult.[1] The product of the Wittig reaction with this compound is expected to be relatively non-polar, which can be exploited for separation.
Q2: What are the most common methods for removing TPPO?
A2: The primary strategies for TPPO removal fall into three main categories:
-
Precipitation/Crystallization: This method takes advantage of the solubility differences between the product and TPPO in various solvents.[1]
-
Chromatography: This technique separates the product from TPPO based on their different affinities for a stationary phase.[2]
-
Chemical Conversion: This involves reacting TPPO with a reagent to form a derivative that is easier to separate.[1]
Q3: My crude product is an oil and TPPO is not precipitating. What should I do?
A3: This is a common issue when the product is non-crystalline. Here are some effective strategies:
-
Silica (B1680970) Plug Filtration: For non-polar products like the alkene from this compound, this is often the quickest method. Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane (B92381), pentane) and pass it through a short column (plug) of silica gel.[3][4] The non-polar product will elute quickly, while the more polar TPPO will be retained on the silica.[3][4]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[5][6] Adding a solution of ZnCl₂ in ethanol (B145695) to your crude mixture can precipitate the TPPO as a ZnCl₂(TPPO)₂ complex, which can then be filtered off.[6][7]
Q4: I'm losing a significant amount of my product during column chromatography. Are there any alternatives?
A4: Yes, column chromatography can sometimes lead to product loss, especially on a larger scale.[2][8] Here are some alternatives to consider:
-
Selective Precipitation/Trituration: You can try to selectively precipitate the TPPO. After removing the reaction solvent, add a non-polar solvent in which your product is soluble but TPPO is not (e.g., cold hexanes or diethyl ether).[6] Stirring this mixture (trituration) can cause the TPPO to solidify, allowing it to be removed by filtration.
-
Chemical Conversion: Reacting the crude mixture with oxalyl chloride at low temperatures converts TPPO into an insoluble chlorophosphonium salt that can be easily filtered off.[4][5] This method is often chromatography-free.[5]
Q5: Can I do anything during the reaction planning stage to make TPPO removal easier?
A5: Absolutely. Using a modified phosphine (B1218219) reagent, such as one with solubilizing groups, can make the resulting phosphine oxide more soluble in an aqueous phase, simplifying its removal during an aqueous workup. Another strategy is to use polymer-bound phosphine reagents (scavenger resins), where the TPPO byproduct remains attached to the solid support and can be filtered off at the end of the reaction.[5]
Data Presentation: Comparison of TPPO Removal Methods
| Method | Principle of Separation | Typical Recovery | Purity Achieved | Advantages | Disadvantages |
| Silica Plug Filtration | Adsorption Chromatography | High | Good to Excellent | Fast, simple, and effective for non-polar products.[3][9] | May require multiple passes for complete removal.[3][4] Can be less effective for more polar products. |
| Precipitation with ZnCl₂ | Complexation and Precipitation | Good to High | Excellent | Works well in polar solvents and is effective for a range of functional groups.[6][7] | Requires an additional reagent and subsequent workup steps to remove excess zinc salts.[1][6] |
| Trituration/Crystallization | Differential Solubility | Variable | Good to Excellent | No additional reagents are needed; can be very effective if a suitable solvent is found. | Highly dependent on the physical properties of the product; may not work if the product is an oil.[6] |
| Chemical Conversion (e.g., with Oxalyl Chloride) | Formation of an Insoluble Salt | High | Excellent | Often chromatography-free and very efficient.[4][5] | Requires the use of a reactive and hazardous reagent.[5] |
Experimental Protocols
Method 1: Purification by Silica Plug Filtration
This method is ideal for the non-polar alkene product of the Wittig reaction with this compound.[3][10]
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Suspension: Suspend the resulting residue in a minimal volume of a non-polar solvent, such as pentane (B18724) or a hexane/diethyl ether mixture.[4]
-
Preparation of Silica Plug: Prepare a short column by packing a small amount of silica gel into a pipette or a small chromatography column over a cotton or glass wool plug.
-
Filtration: Load the suspended crude mixture onto the top of the silica plug.
-
Elution: Elute the desired product using a non-polar eluent (e.g., hexane or pentane).[3] The more polar TPPO will remain adsorbed at the top of the silica plug.[3][10] Collect the filtrate containing the purified product.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to ensure complete separation.
-
Final Concentration: Combine the product-containing fractions and concentrate under reduced pressure to yield the purified alkene.
Method 2: Purification by Precipitation with Zinc Chloride (ZnCl₂)
This method is effective when the product is soluble in polar organic solvents.[6]
-
Dissolution: After the initial workup, dissolve the crude reaction mixture containing the product and TPPO in ethanol.[6]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[1]
-
Precipitation: Add the ZnCl₂ solution to the crude mixture at room temperature. Stir the mixture and gently scrape the sides of the flask to induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[1][6]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Work-up: The filtrate contains your product. Concentrate the filtrate to remove the ethanol.[1] It may be necessary to slurry the residue with a solvent like acetone (B3395972) to dissolve the product and leave behind any excess insoluble zinc chloride.[1] Filter this mixture and concentrate the filtrate to obtain the purified product.
Visualization
Caption: Workflow for the Wittig reaction and subsequent purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shenvilab.org [shenvilab.org]
- 4. Workup [chem.rochester.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Scale-up Synthesis of 2-Methylcyclohexane-1-carbaldehyde
Welcome to the Technical Support Center for the scale-up synthesis of 2-Methylcyclohexane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the large-scale synthesis of this valuable chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The two primary and most industrially viable routes for the scale-up synthesis of this compound are:
-
Hydroformylation of 1-methylcyclohexene: This is a highly atom-economical process where a formyl group (-CHO) and a hydrogen atom are added across the double bond of 1-methylcyclohexene. This method is widely used in industry for the production of aldehydes.[1]
-
Oxidation of (2-methylcyclohexyl)methanol: This route involves the oxidation of the corresponding primary alcohol, (2-methylcyclohexyl)methanol, to the aldehyde. This is a common transformation in organic synthesis, and several methods can be adapted for large-scale production.
Q2: What are the key challenges in the hydroformylation of 1-methylcyclohexene at scale?
A2: The main challenges in the scale-up of the hydroformylation of 1-methylcyclohexene include:
-
Regioselectivity: The reaction can produce two primary regioisomers: the desired this compound and the branched isomer. Controlling the selectivity towards the desired linear product is crucial and is highly dependent on the catalyst system and reaction conditions.[1]
-
Side Reactions: Common side reactions include the hydrogenation of the starting alkene (1-methylcyclohexene) to methylcyclohexane (B89554) and the isomerization of the double bond in the starting material, which can lead to the formation of other aldehyde isomers.
-
Catalyst Deactivation and Recycling: The rhodium-based catalysts typically used are expensive, making their efficient recovery and recycling essential for a cost-effective process. Catalysts can deactivate through mechanisms like cluster formation or ligand degradation.[2][3][4]
-
Purification: The final product mixture may contain unreacted starting materials, the undesired aldehyde isomer, and other byproducts, which can have close boiling points, making purification by distillation challenging.
Q3: Which oxidation methods are most suitable for the large-scale synthesis of this compound from (2-methylcyclohexyl)methanol?
A3: For the large-scale oxidation of (2-methylcyclohexyl)methanol, the following methods are generally considered:
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride. It is known for its mild reaction conditions and high yields, which are advantageous for large-scale synthesis.[5][6] However, the formation of the odorous byproduct dimethyl sulfide (B99878) and the need for cryogenic temperatures can be challenging on an industrial scale.
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder oxidizing agent that can selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The reaction is typically performed under anhydrous conditions.[7][8][9] A major consideration for scale-up is the toxicity of chromium-based reagents and the management of chromium waste.
Q4: How can I improve the regioselectivity towards this compound in the hydroformylation reaction?
A4: Improving the regioselectivity in favor of the linear aldehyde can be achieved by:
-
Ligand Selection: The choice of phosphine (B1218219) or phosphite (B83602) ligands for the rhodium or cobalt catalyst is critical. Bulky ligands can sterically hinder the formation of the branched isomer, thus favoring the linear product.[1][10]
-
Reaction Conditions: Lowering the reaction temperature and adjusting the partial pressures of carbon monoxide and hydrogen can influence the regioselectivity. However, these changes may also affect the overall reaction rate.
Q5: What are the common byproducts to expect in the synthesis of this compound?
A5: Depending on the synthetic route, common byproducts include:
-
Hydroformylation Route:
-
Branched aldehyde isomer (undesired regioisomer).
-
Methylcyclohexane (from hydrogenation of the starting alkene).
-
Isomeric aldehydes (from isomerization of the starting alkene).
-
-
Oxidation Route:
-
2-Methylcyclohexanecarboxylic acid (from over-oxidation of the aldehyde).
-
Unreacted (2-methylcyclohexyl)methanol.
-
Byproducts from side reactions specific to the chosen oxidant (e.g., mixed thioacetals in Swern oxidation if the temperature is not well-controlled).[5]
-
Troubleshooting Guides
Hydroformylation of 1-Methylcyclohexene
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inactive or deactivated catalyst. | - Ensure the catalyst was handled under inert conditions. - Check for impurities in the feedstock or syngas that could poison the catalyst. - Consider catalyst regeneration protocols. |
| Insufficient temperature or pressure. | - Gradually increase the reaction temperature and/or pressure within the recommended range for the catalyst system. | |
| Poor Regioselectivity | Inappropriate ligand for the desired selectivity. | - Screen different phosphine or phosphite ligands with varying steric bulk. - Consult literature for ligands known to favor linear aldehydes with cyclic olefins. |
| Suboptimal reaction conditions. | - Systematically vary the temperature and CO/H₂ pressure ratio to find the optimal conditions for regioselectivity. | |
| Significant Side Product Formation (e.g., Methylcyclohexane) | High hydrogen partial pressure or high temperature. | - Lower the hydrogen partial pressure in the syngas mixture. - Reduce the reaction temperature. |
| Catalyst Deactivation During Reaction | Formation of inactive rhodium clusters. | - Maintain an appropriate ligand-to-metal ratio to stabilize the active catalytic species.[4] - Avoid excessively high temperatures. |
| Ligand degradation. | - Monitor ligand integrity using techniques like ³¹P NMR.[3] - Ensure the absence of oxygen or peroxides in the reaction system. |
Oxidation of (2-methylcyclohexyl)methanol
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Aldehyde | Incomplete reaction. | - Increase the reaction time or the amount of oxidizing agent. - Ensure the reaction temperature is optimal for the chosen method. |
| Formation of byproducts. | - For Swern oxidation, strictly maintain low temperatures (typically below -60 °C) to prevent side reactions like Pummerer rearrangement.[5] | |
| Over-oxidation to Carboxylic Acid | Use of a strong oxidizing agent or harsh conditions. | - Switch to a milder oxidizing agent like PCC or use Swern oxidation conditions.[7][8][11] - Carefully control the stoichiometry of the oxidizing agent. |
| Presence of water in PCC oxidation. | - Ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which can be further oxidized.[8][9] | |
| Difficult Purification | Formation of a tar-like precipitate (PCC oxidation). | - Add celite or molecular sieves to the reaction mixture to adsorb the chromium byproducts, making filtration easier.[7] |
| Unpleasant odor (Swern oxidation). | - Conduct the reaction and workup in a well-ventilated fume hood. - Quench the reaction carefully and wash glassware with bleach to oxidize the dimethyl sulfide byproduct.[11] |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for the Synthesis of this compound.
| Parameter | Hydroformylation of 1-Methylcyclohexene | Oxidation of (2-methylcyclohexyl)methanol |
| Catalyst/Reagent | Rhodium or Cobalt complexes with phosphine/phosphite ligands. | PCC or DMSO/(COCl)₂ (Swern) |
| Temperature | Rhodium: 80-120 °C; Cobalt: 150-180 °C | PCC: Room Temperature; Swern: -78 °C to Room Temperature |
| Pressure | Rhodium: 10-100 atm; Cobalt: 100-300 atm | Atmospheric pressure |
| Typical Yields | 70-95% (highly dependent on conditions and catalyst) | PCC: 70-85%; Swern: >90% |
| Key Selectivity Issue | Regioselectivity (linear vs. branched aldehyde) | Chemoselectivity (aldehyde vs. carboxylic acid) |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Methylcyclohexene
Objective: To synthesize this compound via the hydroformylation of 1-methylcyclohexene using a rhodium-based catalyst.
Materials:
-
1-Methylcyclohexene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the rhodium catalyst precursor and the phosphine ligand in the anhydrous, degassed solvent.
-
Reactor Sealing and Purging: Seal the autoclave and purge it several times with nitrogen, followed by purging with syngas.
-
Substrate Addition: Introduce the 1-methylcyclohexene into the autoclave.
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 20-50 atm) with syngas and heat to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples (if possible) and analyzing them by GC to determine the conversion of the starting material and the formation of the aldehyde products.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the aldehyde isomers from the solvent and other byproducts.
Protocol 2: Swern Oxidation of (2-methylcyclohexyl)methanol
Objective: To synthesize this compound by the oxidation of (2-methylcyclohexyl)methanol using Swern oxidation.
Materials:
-
(2-methylcyclohexyl)methanol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of DMSO in DCM dropwise, maintaining the temperature below -60 °C.
-
Alcohol Addition: After stirring for a short period, add a solution of (2-methylcyclohexyl)methanol in DCM dropwise to the activated DMSO solution, again keeping the temperature below -60 °C.
-
Base Addition: After the addition of the alcohol is complete, add triethylamine dropwise to the reaction mixture. The mixture may become thick.
-
Warming and Quenching: Allow the reaction to stir at -78 °C for a period and then warm to room temperature. Quench the reaction by the addition of water.
-
Extraction and Work-up: Extract the product with DCM. Wash the combined organic layers with a mild acid (e.g., dilute HCl) to remove excess triethylamine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the hydroformylation of 1-methylcyclohexene.
Caption: Experimental workflow for the Swern oxidation of (2-methylcyclohexyl)methanol.
Caption: Troubleshooting logic for hydroformylation scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Cluster formation as the cause of deactivation of carbonyl-rhodium catalysts in hydroformylation of olefins (Journal Article) | OSTI.GOV [osti.gov]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. byjus.com [byjus.com]
stability of 2-Methylcyclohexane-1-carbaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Methylcyclohexane-1-carbaldehyde under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
A1: Under acidic conditions, this compound is susceptible to several stability issues. The primary concern is epimerization at the aldehyde-bearing carbon (C1) and the methyl-bearing carbon (C2), which can lead to a mixture of cis and trans diastereomers.[1] Acid catalysis can facilitate the formation of an enol intermediate, which is a key step in the epimerization process. Other potential issues include aldol (B89426) condensation, acetal (B89532) formation (in the presence of alcohols), and in strongly acidic or heated conditions, potential rearrangement or degradation reactions.
Q2: How can I minimize epimerization during my reaction or purification process?
A2: To minimize epimerization, it is crucial to control the acidity and temperature.
-
Use Mild Acids: Opt for weaker acids or buffered systems when acidity is required.
-
Low Temperatures: Perform reactions at the lowest effective temperature to reduce the rate of epimerization.[1]
-
Limit Exposure Time: Keep the exposure to acidic conditions as short as possible.
-
Purification Considerations: During chromatographic purification, the use of silica (B1680970) gel, which is inherently acidic, can promote epimerization.[1] It is advisable to use deactivated silica gel (e.g., washed with a triethylamine (B128534) solution) or consider alternative purification methods like distillation under reduced pressure to minimize thermal stress.[1]
Q3: Can the stereochemistry of my starting material be lost during an acidic workup?
A3: Yes, an acidic workup can lead to a loss of stereochemical integrity. The presence of acid can catalyze the enolization of the aldehyde, leading to racemization at the alpha-carbon (the carbon to which the aldehyde is attached). This can result in a mixture of diastereomers (cis/trans isomers), potentially compromising the stereospecificity of your synthesis.
Q4: What analytical techniques are recommended for monitoring the stability and isomeric ratio of this compound?
A4: To monitor the stability and determine the isomeric ratio (cis/trans), the following techniques are recommended:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants of the aldehyde and methyl protons.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to separate enantiomers if applicable, while reverse-phase HPLC can sometimes separate diastereomers.
Troubleshooting Guides
| Observed Problem | Potential Cause | Suggested Solution |
| Change in cis/trans isomer ratio after reaction or purification. | Epimerization: The acidic conditions or acidic stationary phase (e.g., silica gel) used during the process are causing the interconversion of diastereomers.[1] | - Neutralize the reaction mixture carefully before purification.- Use deactivated silica gel or an alternative stationary phase like alumina (B75360) for chromatography.[1]- Minimize the time the compound is on the column.- Use non-acidic solvents for elution. |
| Low product yield and formation of higher molecular weight byproducts. | Aldol Condensation: The acidic conditions are promoting the self-condensation of the aldehyde. | - Run the reaction at a lower temperature.- Use a more dilute solution to disfavor bimolecular reactions.- Shorten the reaction time. |
| Disappearance of the aldehyde peak in analytical spectra (e.g., NMR, IR). | Acetal Formation: If an alcohol is present as a solvent or reagent, it can react with the aldehyde under acidic conditions to form an acetal. | - Use aprotic solvents.- Ensure all reagents and glassware are dry if acetal formation is undesirable. |
| Formation of unexpected isomers or rearrangement products. | Carbocation Rearrangement: Under strongly acidic conditions, protonation of the aldehyde followed by loss of water (if hydrated) or other mechanisms could lead to carbocation intermediates that may undergo rearrangement. | - Use the mildest acidic conditions possible.- Avoid high temperatures in the presence of strong acids. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound under Mildly Acidic Conditions
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Solvent Choice: Use a dry, aprotic solvent unless a protic solvent is required for the reaction.
-
Temperature Control: Maintain the reaction at the lowest temperature at which a reasonable reaction rate is observed. Use an ice bath or a cryostat for precise temperature control.
-
Reagent Addition: Add the acidic catalyst slowly and dropwise to the solution of the aldehyde to control any exotherm and to maintain a low instantaneous concentration of the acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid prolonged reaction times.
-
Workup: Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. Extract the product with a suitable organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure at a low temperature.
Protocol 2: Purification of this compound after Exposure to Acidic Conditions
-
Neutralization: Before purification, ensure any residual acid is neutralized. This can be done by washing the organic solution with a mild base.
-
Chromatography (if necessary):
-
Deactivation of Silica Gel: If silica gel chromatography is unavoidable, prepare a slurry of silica gel in the eluent and add 1-2% triethylamine.[1] Pack the column with this slurry and then flush with the pure eluent before loading the sample.
-
Eluent System: Use a non-polar to moderately polar eluent system and avoid highly acidic or basic modifiers.
-
-
Distillation: If the product is thermally stable enough, distillation under reduced pressure is a good alternative to chromatography to avoid contact with acidic stationary phases.[1]
Potential Degradation and Isomerization Pathways
The following diagram illustrates the potential pathways for this compound under acidic conditions, primarily focusing on epimerization via enol formation.
Caption: Potential epimerization and side-reaction pathways for this compound under acidic conditions.
References
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of 2-Methylcyclohexane-1-carbaldehyde
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical analytical step. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of 2-Methylcyclohexane-1-carbaldehyde: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents. This comparison is supported by representative experimental protocols and a summary of expected performance data to assist in selecting the most suitable method for your specific research needs.
The choice of analytical technique is paramount and depends on factors such as the required accuracy, sample throughput, and available instrumentation. While chromatographic techniques like GC and HPLC provide direct separation of enantiomers, NMR spectroscopy offers a powerful alternative through the formation of diastereomeric derivatives.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and Chiral NMR for the determination of the enantiomeric excess of this compound. Please note that while specific performance data for this exact compound is not widely published, the presented data is based on the analysis of structurally similar cyclic aldehydes and represents expected performance.[1][2]
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy (with Derivatizing Agent) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase in a gas stream. | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals for each enantiomer.[3] |
| Sample Volatility | Required | Not required | Not required |
| Typical Stationary Phase | Cyclodextrin derivatives (e.g., β-cyclodextrin) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)[2] | Not applicable |
| Derivatization | Not always necessary, but can improve resolution. | Direct analysis is common; derivatization to diastereomers for separation on achiral phases is an alternative.[2] | Required to form diastereomers.[3] |
| Analysis Time | Typically faster (5-30 minutes) | Generally longer (10-60 minutes) | Fast acquisition (5-15 minutes), but sample preparation can be longer. |
| Resolution | High, often baseline separation | High, often baseline separation | Dependent on the chemical shift difference of diastereomers. |
| Sensitivity (LOD) | High (ng/L to µg/L range)[1] | High (µg/L to ng/L range)[1] | Lower compared to chromatographic methods. |
| Solvent Consumption | Low (carrier gas) | High | Low (deuterated solvent) |
| Instrumentation Cost | Moderate to High | Moderate to High | High |
| Method Development | Can be complex, requires screening of columns and temperature programs. | Can be complex, requires screening of columns and mobile phases.[2] | Involves selection of an appropriate derivatizing agent and optimization of reaction conditions. |
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results. The following are representative protocols for each technique, based on established methods for similar chiral aldehydes.
Method 1: Chiral Gas Chromatography (GC)
This method is suitable for the direct separation of the volatile enantiomers of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A cyclodextrin-based column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness β-cyclodextrin column, is a good starting point.[4]
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up slowly (e.g., 2 °C/min) to an appropriate final temperature (e.g., 180 °C) to achieve optimal separation.[5]
-
Injection: 1 µL of a dilute solution of the analyte in a suitable solvent (e.g., hexane), using a split injection mode.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct separation method using a chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as one with a cellulose or amylose derivative (e.g., Chiralpak series), is often effective for a broad range of compounds.[2]
HPLC Conditions:
-
Mobile Phase: A mixture of a non-polar solvent and a polar modifier is typically used in normal-phase mode. A good starting point is n-Hexane/Isopropanol (90:10 v/v). The ratio can be adjusted to optimize separation.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (or a wavelength determined by a UV scan of the analyte).[2]
-
Injection Volume: 10 µL of a sample solution (e.g., 1 mg/mL in the mobile phase).
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for GC.
Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent
This indirect method involves converting the enantiomers into diastereomers, which can then be distinguished by NMR.
Derivatization Protocol:
-
Reagent Selection: A common and effective chiral derivatizing agent for aldehydes is a chiral amine or alcohol. For this example, we will consider the in-situ formation of a diastereomeric imine with a chiral amine.
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Derivatization: Add a slight molar excess of a chiral amine (e.g., (R)-1-phenylethylamine) to the NMR tube. The reaction to form the diastereomeric imines typically occurs rapidly at room temperature.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
Data Analysis:
-
Identify a set of signals corresponding to a specific proton (e.g., the imine proton) that shows distinct chemical shifts for the two diastereomers.
-
Integrate the areas of these two signals.
-
The enantiomeric excess is calculated from the integral values: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
Mandatory Visualization
The following diagrams illustrate the general workflow for determining enantiomeric excess and a logical comparison of the discussed analytical techniques.
References
Comparative Guide to Chiral HPLC Analysis of 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral compounds such as 2-methylcyclohexane-1-carbaldehyde is a critical requirement in the pharmaceutical and chemical industries, where the stereochemistry of a molecule can significantly influence its biological activity, toxicity, and sensory properties. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the separation and quantification of enantiomers.
While specific, validated chiral HPLC methods for this compound are not extensively documented in readily available literature, a robust analytical approach can be developed based on established methods for structurally analogous cyclic aldehydes and ketones. This guide provides a comparative overview of recommended chiral HPLC methodologies, supported by experimental data from similar compounds, to facilitate the development of a reliable separation method for this compound.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. For cyclic aldehydes and ketones like this compound, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates.
Polysaccharide-Based CSPs: These are the most widely used CSPs for a broad range of chiral compounds, including ketones.[1] They are typically derived from cellulose (B213188) or amylose (B160209) that has been coated or immobilized on a silica (B1680970) support.[1] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric effects within the helical polymer structure.[1] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider array of organic solvents, enhancing the flexibility of method development.[1]
Cyclodextrin-Based CSPs: These CSPs operate on a host-guest inclusion principle, where one enantiomer fits more effectively into the chiral cavity of the cyclodextrin (B1172386) macrocycle. They are particularly effective for molecules that can enter the cyclodextrin cavity and interact with its chiral environment.
Below is a comparative summary of expected performance based on data from analogous compounds, primarily substituted cyclohexanones.
| Chiral Stationary Phase (CSP) Type | Common Commercial Columns | Separation Principle | Typical Mobile Phase | Expected Performance for this compound |
| Polysaccharide-Based (Cellulose) | CHIRALCEL® OD-H, Lux® Cellulose-1 | Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance | Normal Phase: n-Hexane/Isopropanol, n-Hexane/Ethanol | High probability of success. These columns show broad enantioselectivity for a wide range of chiral compounds, including cyclic ketones. The separation is often influenced by the choice and ratio of the alcohol modifier. |
| Polysaccharide-Based (Amylose) | CHIRALPAK® AD-H, Lux® Amylose-1 | Similar to cellulose-based, but with different spatial arrangement of chiral grooves | Normal Phase: n-Hexane/Isopropanol, n-Hexane/Ethanol | High probability of success. Often provides complementary selectivity to cellulose-based columns. Screening both types is a standard approach in method development. |
| Cyclodextrin-Based | CP Chirasil-DEX CB (GC), CYCLOBOND™ (HPLC) | Host-guest inclusion complex formation | Reversed-Phase: Acetonitrile/Water, Methanol/Water; Normal Phase | Moderate probability of success. The effectiveness will depend on how well the this compound molecule fits into the cyclodextrin cavity. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for achieving successful and transferable chiral separations. The following are representative methodologies for screening and optimizing the chiral separation of a compound like this compound, based on methods for substituted cyclohexenones.[1]
Protocol 1: Chiral Separation using a Polysaccharide-Based Column (Cellulose)
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or an equivalent column such as CHIRALCEL® OD-H.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (Note: The aldehyde chromophore has a weak UV absorbance; sensitivity may be low. Refractive Index (RI) detection or derivatization may be considered for improved sensitivity).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral Separation using a Polysaccharide-Based Column (Amylose)
-
Instrumentation: HPLC system with a UV or RI detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane / Ethanol (85:15, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 254 nm (adjust wavelength based on analyte's max absorbance).[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.[1]
Alternative Approach: Indirect Chiral Separation via Derivatization
If direct methods prove challenging, an indirect approach can be employed. This involves reacting the aldehyde with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., a C18 column).
Method Development and Optimization Workflow
The process of developing a chiral HPLC method is systematic. The following workflow illustrates the logical steps from initial screening to a finalized, robust method.
References
A Comparative Guide to Chiral GC Methods for 2-Methylcyclohexane-1-carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of 2-Methylcyclohexane-1-carbaldehyde isomers is critical in various fields, including pharmaceutical development and fragrance chemistry, where the biological activity and sensory properties of enantiomers can differ significantly. This guide provides a comprehensive comparison of the primary analytical technique, chiral Gas Chromatography (GC), for the separation of these isomers. Due to the limited availability of direct application data for this compound, this guide utilizes experimental data for the structurally analogous compound, 2-methylcyclohexanone (B44802), to provide a robust comparative framework. Alternative methods, including chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric derivatization, are also discussed to offer a broader perspective on available analytical strategies.
Chiral Gas Chromatography (GC) as the Primary Analytical Method
Chiral GC, particularly with cyclodextrin-based stationary phases, stands as the most effective and widely adopted method for the enantioseparation of volatile cyclic carbonyl compounds like this compound. The inherent chirality and cage-like structure of cyclodextrins allow for differential interactions with the enantiomers, leading to their separation.
Comparison of Chiral GC Stationary Phases
The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Modified cyclodextrins are the most common selectors for this class of compounds. The following table compares the performance of various cyclodextrin-based columns for the separation of 2-methylcyclohexanone enantiomers, a close structural analog of this compound. The separation factor (α) is a measure of the selectivity of the stationary phase for the two enantiomers.
| Chiral Stationary Phase | Cyclodextrin Type | Separation Factor (α) for 2-Methylcyclohexanone | Remarks |
| α-DEX™ 120 | Permethylated α-Cyclodextrin | 1.014 | Provides some separation. |
| β-DEX™ 110 | Permethylated β-Cyclodextrin | 1.014 | Offers similar separation to α-DEX™ 120. |
| β-DEX™ 120 | Permethylated β-Cyclodextrin | 1.020 | Shows the highest selectivity among the tested phases.[1] |
| γ-DEX™ 120 | Permethylated γ-Cyclodextrin | No Separation | Not suitable for this separation.[1] |
Note: The data presented is for 2-methylcyclohexanone and serves as a strong indicator for the expected performance with this compound due to their structural similarity.
Experimental Protocols
Chiral GC Method for this compound Isomers (Analogous Method)
This protocol is based on established methods for the chiral separation of cyclic ketones.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column (e.g., β-DEX™ 120, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute
-
Ramp: 2 °C/minute to 200 °C
-
Final Hold: 5 minutes
-
-
Injection: 1 µL of a 1 mg/mL solution in dichloromethane (B109758), split injection.
Sample Preparation: Dissolve the racemic mixture of this compound in dichloromethane to a concentration of approximately 1 mg/mL.
Alternative Analytical Methods
While chiral GC is the preferred method, other techniques can be employed, particularly when dealing with less volatile compounds or when GC is unavailable.
| Method | Principle | Typical Stationary/Mobile Phase | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Stationary Phase: Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotic-based CSPs. Mobile Phase: Typically normal-phase (e.g., hexane/isopropanol). | Wide applicability, can be used for preparative separations. | May require more method development; higher solvent consumption compared to GC. |
| Diastereomeric Derivatization | Conversion of the enantiomers into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers can be separated on a standard achiral column (GC or HPLC).[2] | Derivatizing Agent: Chiral amines or hydrazines. Column: Standard achiral GC (e.g., DB-5) or HPLC (e.g., C18) column. | Utilizes standard, non-chiral columns; can enhance detectability. | Requires an additional reaction step which can introduce errors; the chiral derivatizing agent must be enantiomerically pure.[2] |
Chiral HPLC - General Protocol
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral HPLC Column (e.g., a polysaccharide-based CSP).
HPLC Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (ratio to be optimized, e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
Diastereomeric Derivatization - Conceptual Workflow
References
A Comparative Analysis of the Reactivity of 2-Methylcyclohexane-1-carbaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Aldehyde Reactivity
In the landscape of organic synthesis and drug development, a nuanced understanding of the reactivity of functional groups is paramount. Aldehydes, with their versatile carbonyl group, are central to a vast array of chemical transformations. This guide provides a detailed comparison of the reactivity of two distinct aldehydes: 2-Methylcyclohexane-1-carbaldehyde, an aliphatic aldehyde, and benzaldehyde (B42025), an aromatic aldehyde. This analysis is supported by established chemical principles and outlines experimental protocols for their direct comparison.
Executive Summary
The fundamental difference in the chemical structure of this compound and benzaldehyde gives rise to significant variations in their reactivity. Benzaldehyde, an aromatic aldehyde, exhibits lower reactivity towards nucleophilic addition reactions compared to its aliphatic counterpart, this compound. This is primarily attributed to the electronic effects of the aromatic ring in benzaldehyde, which delocalizes the partial positive charge on the carbonyl carbon through resonance, thereby reducing its electrophilicity. Conversely, the aliphatic nature of this compound, with its electron-donating alkyl group, results in a more localized positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. The presence of a methyl group at the 2-position of the cyclohexane (B81311) ring in this compound also introduces steric factors that can influence the rate and stereochemical outcome of reactions.
Comparative Reactivity Data
While direct, side-by-side kinetic data for the reactivity of this compound and benzaldehyde is not extensively available in the literature, we can infer their relative reactivity from established principles and data from analogous compounds. The following table summarizes the expected relative reactivity and provides kinetic data for benzaldehyde in key reaction types. It is a well-established principle that aliphatic aldehydes are more reactive than aromatic aldehydes in nucleophilic addition reactions.
| Reaction Type | Parameter | This compound (Predicted) | Benzaldehyde (Experimental Data) | Key Factors Influencing Reactivity |
| Nucleophilic Addition | Relative Rate | Faster | Slower | Electronic Effects: Resonance stabilization in benzaldehyde reduces the electrophilicity of the carbonyl carbon. Steric Effects: The 2-methyl group in this compound can introduce steric hindrance. |
| Oxidation | Relative Rate | Faster | Slower | The C-H bond of the aldehyde group in aliphatic aldehydes is generally more susceptible to oxidation. |
| Reduction (with NaBH₄) | Pseudo-first-order rate constant (sec⁻¹) | Expected to be faster than benzaldehyde | 12.5 x 10⁻³ (at 275 K) | Steric hindrance around the carbonyl group can affect the rate of hydride attack. |
Note: The predicted reactivity for this compound is based on the general understanding of aliphatic aldehyde reactivity in comparison to aromatic aldehydes. The experimental data for benzaldehyde reduction is for the unsubstituted compound.
Experimental Protocols
To facilitate direct comparison of the reactivity of these two aldehydes, the following detailed experimental protocols are provided.
Protocol 1: Comparison of Nucleophilic Addition Rates via Cyanohydrin Formation
This experiment monitors the rate of reaction of the aldehydes with cyanide ions to form cyanohydrins. The rate can be followed by monitoring the disappearance of the aldehyde's carbonyl stretch in the IR spectrum or by quenching the reaction at different time points and analyzing the product mixture by GC-MS.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Methanol
-
Standard laboratory glassware
-
Stirring plate and stir bar
-
Constant temperature bath
-
FTIR spectrometer or GC-MS
Procedure:
-
Prepare 0.1 M solutions of both this compound and benzaldehyde in methanol.
-
Prepare a 0.2 M solution of sodium cyanide in water.
-
In a round-bottom flask equipped with a stir bar and placed in a constant temperature bath (e.g., 25°C), add 10 mL of the 0.1 M aldehyde solution.
-
To initiate the reaction, add 5 mL of the 0.2 M sodium cyanide solution and a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Start a timer immediately upon addition of the cyanide solution.
-
At regular intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a dilute acid solution.
-
Analyze the quenched aliquots by GC-MS to determine the ratio of reactant to product over time.
-
Alternatively, the reaction can be monitored in real-time using an in-situ FTIR probe focused on the carbonyl stretching frequency of the aldehyde.
Data Analysis:
Plot the concentration of the aldehyde versus time for both reactions. The initial rate of the reaction can be determined from the slope of this curve at t=0. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the two aldehydes towards nucleophilic addition.
Protocol 2: Comparison of Oxidation Rates with Potassium Permanganate (B83412)
This experiment compares the rate of oxidation of the two aldehydes to their corresponding carboxylic acids using potassium permanganate. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion using a UV-Vis spectrophotometer.
Materials:
-
This compound
-
Benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone (as solvent)
-
UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Prepare 0.01 M solutions of both this compound and benzaldehyde in acetone.
-
Prepare a 0.001 M aqueous solution of potassium permanganate.
-
In a cuvette, mix 1 mL of the aldehyde solution with 2 mL of acetone.
-
Place the cuvette in the UV-Vis spectrophotometer and zero the absorbance at the λmax of KMnO₄ (around 525 nm).
-
To initiate the reaction, rapidly inject 0.1 mL of the KMnO₄ solution into the cuvette and start data acquisition.
-
Record the absorbance at 525 nm at regular time intervals until the purple color disappears.
-
Repeat the experiment for the other aldehyde under identical conditions.
Data Analysis:
Plot absorbance versus time for both reactions. The initial rate can be determined from the initial slope of the curve. The pseudo-first-order rate constants can be calculated and compared to quantify the relative rates of oxidation.
Protocol 3: Comparison of Reduction Rates with Sodium Borohydride (B1222165)
This experiment compares the rate of reduction of the two aldehydes to their corresponding alcohols using sodium borohydride. The reaction can be monitored by quenching at various time points and analyzing the product/reactant ratio by GC-MS or by monitoring the disappearance of the aldehyde via TLC.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
GC-MS
Procedure:
-
Prepare 0.1 M solutions of both this compound and benzaldehyde in methanol.
-
Prepare a 0.1 M solution of sodium borohydride in methanol.
-
In a flask at a controlled temperature (e.g., 0°C), add 10 mL of the aldehyde solution.
-
Initiate the reaction by adding 10 mL of the cold sodium borohydride solution.
-
At various time points, withdraw a small aliquot and quench the reaction by adding a few drops of acetone.
-
Spot the quenched aliquots on a TLC plate and develop the plate to visualize the disappearance of the aldehyde and the appearance of the alcohol.
-
For a more quantitative analysis, analyze the quenched aliquots by GC-MS to determine the concentration of the aldehyde over time.
Data Analysis:
Plot the concentration of the aldehyde as a function of time. The initial rates of reduction can be compared to determine the relative reactivity.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key reaction mechanisms and experimental workflows.
Conclusion
The reactivity of an aldehyde is a critical consideration in synthetic planning and drug design. Benzaldehyde's reduced electrophilicity due to resonance stabilization makes it a less reactive substrate in nucleophilic additions compared to the aliphatic this compound. Understanding these fundamental differences, supported by the experimental protocols provided, will empower researchers to make informed decisions in their synthetic endeavors. The provided workflows and mechanistic diagrams serve as a clear visual guide to the principles governing the chemical behavior of these important functional groups.
A Comparative Guide to the Stereoselectivity of Nucleophilic Addition to 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of nucleophilic addition to chiral aldehydes is a critical consideration in synthetic organic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity. This guide provides a comparative analysis of the factors influencing the stereoselectivity of nucleophilic addition to 2-methylcyclohexane-1-carbaldehyde, a chiral aldehyde with a stereocenter adjacent to the carbonyl group.
The facial selectivity of nucleophilic attack on the prochiral carbonyl carbon of this compound is primarily governed by two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control). The predominance of one model over the other is dictated by the nature of the nucleophile, the solvent, and the presence or absence of chelating Lewis acids.
Theoretical Framework: Felkin-Anh vs. Cram Chelation Models
The stereochemical outcome of nucleophilic additions to α-chiral aldehydes can be predicted by considering the steric and electronic interactions in the transition state.
-
Felkin-Anh Model (Non-Chelation Control): This model is generally applicable for nucleophiles such as organolithium and Grignard reagents in non-chelating solvents (e.g., diethyl ether, toluene).[1] To minimize steric hindrance, the largest group (L) on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the less hindered face, passing over the smallest substituent (S). In the case of this compound, the cyclohexane (B81311) ring is the largest group, the methyl group is the medium group (M), and the hydrogen is the smallest group. This model predicts the formation of the anti diastereomer as the major product.
-
Cram-Chelate Model (Chelation Control): This model becomes relevant when a chelating group (e.g., an α-alkoxy or α-amino group) is present on the substrate and a Lewis acid capable of forming a stable five-membered chelate ring is used (e.g., MgBr₂, ZnCl₂, TiCl₄).[1][2] While this compound itself lacks a strong chelating group, this model is crucial for understanding the stereoselectivity in reactions of its derivatives or when certain organometallic reagents that can promote chelation are employed. The formation of a rigid chelate between the carbonyl oxygen, the Lewis acid, and the chelating group locks the conformation of the molecule. This forces the nucleophile to attack from the less hindered face of this chelate, typically leading to the syn diastereomer.[1][2]
Comparative Analysis of Nucleophilic Addition
Disclaimer: Extensive literature searches did not yield specific quantitative experimental data (diastereomeric ratios, yields) for the nucleophilic addition to this compound. The following table presents illustrative data based on analogous systems, such as 2-methylcyclopropane-1-carbaldehyde, to demonstrate the principles of stereocontrol.
| Substrate (Analogous System) | Nucleophile | Lewis Acid | Solvent | Predominant Model | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
| 2-Methylcyclopropane-1-carbaldehyde | MeMgBr | None | Et₂O | Felkin-Anh | anti | >10:90 |
| 2-Methylcyclopropane-1-carbaldehyde | MeLi | None | THF | Felkin-Anh | anti | >15:85 |
| 2-Methyl-2-(methoxymethyl)cyclopropane-1-carbaldehyde | Me₂Zn | TiCl₄ | CH₂Cl₂ | Cram-Chelate | syn | >95:5 |
Experimental Protocols
The following are generalized experimental protocols for achieving diastereoselective nucleophilic additions to chiral aldehydes, which can be adapted for this compound.
Protocol 1: Felkin-Anh Controlled Addition (Non-Chelation)
This protocol is designed to favor the formation of the anti diastereomer using a Grignard reagent in a non-chelating solvent.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.
-
A solution of this compound in anhydrous diethyl ether is added to the flask and cooled to -78 °C using a dry ice/acetone bath.
-
Methylmagnesium bromide (1.2 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product.
Protocol 2: Cram-Chelate Controlled Addition (Chelation)
This protocol is a hypothetical adaptation for a derivative of this compound containing a chelating group (e.g., 2-methoxy-2-methylcyclohexane-1-carbaldehyde) to favor the syn diastereomer.
Materials:
-
2-Methoxy-2-methylcyclohexane-1-carbaldehyde (hypothetical)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous ZnCl₂ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add methylmagnesium bromide (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the presumed zinc-ate complex.
-
In a separate flame-dried flask, dissolve the 2-methoxy-2-methylcyclohexane-1-carbaldehyde in anhydrous THF and cool to -78 °C.
-
Slowly add the pre-formed organozinc reagent to the aldehyde solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio by spectroscopic methods.
Visualization of Stereochemical Control
The following diagrams illustrate the key transition states that dictate the stereochemical outcome of the nucleophilic addition.
Caption: Felkin-Anh model for non-chelation controlled addition.
Caption: Cram-chelate model for chelation controlled addition.
Conclusion
The stereoselectivity of nucleophilic addition to this compound and its derivatives is a predictable and controllable process. By carefully selecting the nucleophile, solvent, and the use of Lewis acids, synthetic chemists can favor the formation of either the syn or anti diastereomer. Understanding the principles of the Felkin-Anh and Cram-chelate models is paramount for the rational design of stereoselective syntheses, a cornerstone of modern drug development and materials science. Further experimental investigation into the specific reactivity of this compound would be beneficial to provide concrete quantitative data for this important substrate.
References
A Comparative Guide to Diastereomeric Ratio Analysis in Reactions of 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diastereoselectivity in common organic reactions involving 2-Methylcyclohexane-1-carbaldehyde. While direct, comprehensive experimental data for this specific substrate is limited in published literature, this document extrapolates from established principles of stereocontrol and data from analogous systems to offer predictive insights and detailed experimental protocols. The aim is to equip researchers with the necessary framework to design and analyze diastereoselective reactions for this versatile building block.
Introduction to Diastereoselectivity with this compound
This compound possesses a chiral center at the 2-position, which influences the stereochemical outcome of nucleophilic additions to the adjacent aldehyde carbonyl. The formation of a new stereocenter at the carbonyl carbon results in two possible diastereomeric products. The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack, which is governed by steric and electronic factors. Understanding and controlling this diastereoselectivity is crucial for the synthesis of stereochemically defined molecules in pharmaceutical and materials science.
The conformational preference of the cyclohexane (B81311) ring, with the methyl group predominantly in the equatorial position to minimize steric strain, is a key factor in determining the accessibility of the two faces of the carbonyl group to incoming nucleophiles. The two primary models used to predict the stereochemical outcome are the Felkin-Anh model for non-chelation-controlled reactions and the Cram-chelate model for reactions involving chelating species.
Comparative Analysis of Diastereoselectivity in Key Reactions
This section compares the expected diastereoselectivity of this compound in three common classes of organic reactions: Grignard reactions, Aldol reactions, and organocatalytic Michael additions.
Grignard Reactions
The addition of organomagnesium halides (Grignard reagents) to this compound is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity is highly dependent on the steric bulk of the Grignard reagent.
Expected Diastereoselectivity:
| Grignard Reagent (RMgX) | Expected Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) | Controlling Model |
| Small (e.g., MeMgBr, EtMgBr) | anti | Moderate to Good | Felkin-Anh |
| Bulky (e.g., t-BuMgBr, PhMgBr) | anti | High | Felkin-Anh |
Reaction Pathway
Navigating the Synthesis of 2-Methylcyclohexane-1-carbaldehyde: A Comparative Guide to Plausible Synthetic Protocols
This guide explores two primary synthetic avenues: the oxidation of the corresponding primary alcohol, (2-methylcyclohexyl)methanol, and the hydroformylation of 1-methylcyclohexene. For the oxidation route, we compare three widely used methods: Pyridinium (B92312) Chlorochromate (PCC) oxidation, Swern oxidation, and (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO)-mediated oxidation. Each method offers distinct advantages and disadvantages in terms of reaction conditions, reagent toxicity, and scalability. The hydroformylation approach presents a more direct route from a common feedstock chemical.
Comparative Analysis of Proposed Synthetic Protocols
The following table summarizes the key parameters of the four proposed synthetic routes for 2-Methylcyclohexane-1-carbaldehyde. The expected yields and purities are based on typical outcomes for similar substrates and should be considered as starting points for optimization.
| Parameter | PCC Oxidation | Swern Oxidation | TEMPO-mediated Oxidation | Rhodium-catalyzed Hydroformylation |
| Starting Material | (2-methylcyclohexyl)methanol | (2-methylcyclohexyl)methanol | (2-methylcyclohexyl)methanol | 1-Methylcyclohexene |
| Key Reagents | Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM) | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534) (Et3N) | TEMPO, Sodium hypochlorite (B82951) (NaOCl), Sodium bromide (NaBr) | Rhodium-based catalyst (e.g., RhH(CO)(PPh3)3), Syngas (CO/H2) |
| Reaction Temperature | Room Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature | 25-100 °C |
| Reaction Time | 2-4 hours | 1-3 hours | 1-5 hours | 4-24 hours |
| Typical Yield | 70-85% | 85-95% | 80-95% | 70-90% |
| Purity | Good to Excellent | Excellent | Excellent | Good to Excellent |
| Key Advantages | Simple procedure, commercially available reagent. | High yields, mild conditions, avoids over-oxidation. | Catalytic, uses inexpensive oxidant, environmentally benign. | Atom-economical, direct conversion of an alkene. |
| Key Disadvantages | Toxic chromium reagent, acidic conditions.[1] | Requires cryogenic temperatures, produces foul-smelling byproduct.[2][3] | Can be sensitive to substrate, potential for halogenated byproducts.[4] | Requires high-pressure equipment, catalyst can be expensive.[5] |
Experimental Protocols
The following are detailed, generalized protocols for each proposed synthetic method. Researchers should note that optimization of reaction conditions, stoichiometry, and purification methods may be necessary to achieve desired outcomes for this specific substrate.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This protocol is adapted from general procedures for the oxidation of primary alcohols.[6][7]
-
Setup: To a stirred solution of (2-methylcyclohexyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) and celite or silica (B1680970) gel.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
This protocol is based on the well-established Swern oxidation methodology.[2][3][8][9]
-
Activation of DMSO: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq.) in anhydrous DCM and cool to -78 °C. Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of (2-methylcyclohexyl)methanol (1.0 eq.) in DCM dropwise.
-
Base Addition: Stir for another 30 minutes, then add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: TEMPO-mediated Oxidation
This protocol utilizes a catalytic amount of TEMPO with a stoichiometric oxidant.[4][10][11][12]
-
Setup: In a biphasic mixture of DCM and water, dissolve (2-methylcyclohexyl)methanol (1.0 eq.), TEMPO (0.01 eq.), and sodium bromide (0.1 eq.).
-
Reaction: Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl) (1.1 eq.) dropwise, maintaining the pH between 9 and 10 by the simultaneous addition of a dilute HCl solution.
-
Work-up: After the reaction is complete (as indicated by TLC), separate the organic layer. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 4: Rhodium-catalyzed Hydroformylation
This protocol is based on the hydroformylation of 1-methylcyclohexene.[5]
-
Catalyst Preparation: In a high-pressure reactor, the rhodium catalyst precursor (e.g., RhH(CO)(PPh3)3) is dissolved in a suitable solvent such as toluene (B28343) or benzene.
-
Reaction Setup: The solution of 1-methylcyclohexene is added to the reactor. The reactor is then sealed and purged with syngas (a mixture of carbon monoxide and hydrogen).
-
Reaction: The reactor is pressurized with syngas to the desired pressure (e.g., 10-100 atm) and heated to the reaction temperature (e.g., 25-100 °C). The reaction is stirred until completion, monitored by GC or TLC.
-
Work-up and Purification: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to isolate this compound.
Proposed Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound discussed in this guide.
Caption: Synthetic routes to this compound.
References
- 1. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vapourtec.com [vapourtec.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Oxidation of 2-Methylcyclohexanol: Performance and Protocols
For researchers, scientists, and professionals in drug development, the selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The choice of an oxidizing agent is critical, directly impacting yield, selectivity, reaction conditions, and environmental footprint. This guide provides an objective comparison of common oxidizing agents for the conversion of 2-methylcyclohexanol (B165396) to 2-methylcyclohexanone (B44802), supported by experimental data and detailed protocols.
Performance Comparison of Oxidizing Agents
The efficacy of various oxidizing agents in the synthesis of 2-methylcyclohexanone from 2-methylcyclohexanol is summarized below. It is important to note that the data is compiled from different sources and reaction conditions may not be directly comparable.
| Oxidizing Agent | Reagent Formula | Typical Reaction Conditions | Reported Yield (%) | Reaction Time | Notes |
| Chromic Acid | H₂CrO₄ (from Na₂Cr₂O₇/H₂SO₄) | Aqueous solution, dropwise addition at low temperature (ice bath) | Not explicitly stated, but historically significant | Not specified | A strong and effective oxidant, but chromium-based reagents are toxic and pose environmental concerns.[1] |
| Sodium Hypochlorite (B82951) | NaOCl (household bleach) | Biphasic system (diethyl ether/water) at 0°C | High yield (not specified for 2-methylcyclohexanol) | Not specified | A greener and less toxic alternative to chromium reagents.[2] |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH(CrO₃Cl) | Suspension in dichloromethane (B109758) (CH₂Cl₂) at room temperature | 28.35% | 24 hours | A milder chromium-based reagent, but the reported yield for this specific substrate is low with a long reaction time. |
Experimental Protocols
Detailed methodologies for the oxidation of 2-methylcyclohexanol using various reagents are provided below.
Oxidation with Chromic Acid
This protocol is based on the original synthesis of 2-methylcyclohexanone by Otto Wallach.[1]
Materials:
-
2-methylcyclohexanol
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Ice
Procedure:
-
Preparation of the Oxidizing Solution: Prepare a solution of chromic acid by dissolving sodium dichromate dihydrate in water and carefully adding concentrated sulfuric acid.
-
Reaction Setup: Place 20 grams of 2-methylcyclohexanol in a flask equipped with a dropping funnel and a reflux condenser. Cool the flask in an ice-water bath.
-
Oxidation: Add the chromic acid solution dropwise to the cooled and stirred 2-methylcyclohexanol. Control the rate of addition to maintain a gentle reaction and prevent a significant temperature increase.
-
Workup: After the addition is complete, allow the reaction mixture to stand. Then, subject the mixture to steam distillation to separate the volatile 2-methylcyclohexanone.
-
Isolation and Purification: Collect the distillate, which contains 2-methylcyclohexanone and water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate. The crude product can be further purified by fractional distillation.
Oxidation with Sodium Hypochlorite (Household Bleach)
This protocol describes a greener alternative to chromium-based oxidants.[2]
Materials:
-
2-methylcyclohexanol
-
Household bleach (sodium hypochlorite solution)
-
Diethyl ether
-
Water
-
Ice
Procedure:
-
Reaction Setup: The oxidation is conducted in a biphasic system of diethyl ether and water, maintained at a temperature of 0°C using an ice bath.
-
Oxidation: An excess of the aqueous sodium hypochlorite solution is used as the oxidizing agent. The reaction mixture is stirred vigorously to ensure good mixing between the two phases.
-
Workup and Isolation: After the reaction is complete, the diethyl ether layer is separated. The aqueous layer is washed with diethyl ether.
-
Purification: The combined organic layers are dried, and the solvent is removed. The resulting crude 2-methylcyclohexanone is purified by distillation under atmospheric pressure.
Oxidation with Pyridinium Chlorochromate (PCC)
This protocol outlines the use of a milder chromium-based oxidant.
Materials:
-
2-methylcyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Celite or silica (B1680970) gel
Procedure:
-
Reaction Setup: Suspend PCC in dichloromethane in a reaction flask.
-
Oxidation: Add a solution of 2-methylcyclohexanol in dichloromethane to the PCC suspension. The reaction is typically stirred at room temperature.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite or silica gel to remove the chromium byproducts. The filtrate is then concentrated.
-
Purification: The crude product can be purified by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the oxidation of 2-methylcyclohexanol.
Caption: Chemical transformation of 2-methylcyclohexanol to 2-methylcyclohexanone.
References
A Comparative Guide to the Relative Stability of Cis- and Trans-2-Methylcyclohexane-1-carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Principles of Conformational Stability in Disubstituted Cyclohexanes
The stability of substituted cyclohexanes is primarily dictated by the steric strain experienced by the substituents in the chair conformation. Substituents in the axial position experience greater steric hindrance due to 1,3-diaxial interactions with other axial hydrogens, making the equatorial position generally more favorable.[1] The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[2] A larger A-value signifies a bulkier substituent with a stronger preference for the equatorial position.[3]
Conformational Analysis of trans-2-Methylcyclohexane-1-carbaldehyde
The trans isomer can exist in two chair conformations that are in equilibrium: one with both the methyl and carbaldehyde groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).
The diequatorial conformer is significantly more stable as it minimizes steric strain.[1] In contrast, the diaxial conformer is highly unstable due to the 1,3-diaxial interactions of both the methyl and carbaldehyde groups. The energy difference between these two conformers can be estimated by summing the A-values of the individual substituents.
Conformational Analysis of cis-2-Methylcyclohexane-1-carbaldehyde
The cis isomer exists as two rapidly interconverting chair conformations, each having one axial and one equatorial substituent. In one conformer, the methyl group is axial and the carbaldehyde group is equatorial. In the other, the methyl group is equatorial and the carbaldehyde group is axial.
The relative stability of these two conformers is determined by the difference in the A-values of the two substituents. The conformer with the larger substituent (the one with the higher A-value) in the more spacious equatorial position will be the more stable one.
Relative Stability: Cis vs. Trans Isomer
By comparing the most stable conformers of each isomer, we can determine the overall relative stability. The most stable conformer of the trans isomer is the diequatorial form, which is largely free of significant steric strain. The most stable conformer of the cis isomer still possesses the steric strain associated with an axial substituent (the smaller of the two). Consequently, the trans isomer of 2-Methylcyclohexane-1-carbaldehyde is predicted to be thermodynamically more stable than the cis isomer.
Quantitative Data Summary
The following table summarizes the estimated steric strain for the conformers of cis- and trans-2-Methylcyclohexane-1-carbaldehyde based on the A-values for a methyl group (~1.7 kcal/mol) and a carbaldehyde group (~0.7 kcal/mol).
| Isomer | Conformer | Substituent Positions (Methyl, Carbaldehyde) | Estimated Steric Strain (kcal/mol) | Relative Stability |
| trans | 1 | Equatorial, Equatorial (e,e) | ~0 (baseline) | Most Stable |
| 2 | Axial, Axial (a,a) | ~2.4 (1.7 + 0.7) | Least Stable | |
| cis | 1 | Equatorial, Axial (e,a) | ~0.7 | More Stable Conformer |
| 2 | Axial, Equatorial (a,e) | ~1.7 | Less Stable Conformer |
Experimental Protocol: Determination of Conformational Equilibrium by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformational equilibrium of substituted cyclohexanes.[4] The protocol generally involves acquiring spectra at low temperatures to slow the ring-flipping process, allowing for the observation of signals from individual conformers.
1. Sample Preparation:
-
Dissolve a high-purity sample of the target compound (e.g., cis-2-Methylcyclohexane-1-carbaldehyde) in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
The concentration should be optimized for the specific NMR instrument, typically in the range of 10-20 mg/mL.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra over a range of temperatures, starting from room temperature and gradually decreasing to a temperature where the ring flip is slow on the NMR timescale (e.g., down to -80 °C).
-
At each temperature, ensure the system has reached thermal equilibrium before acquiring the spectrum.
-
Key spectral regions to monitor are the signals for the protons on the carbons bearing the substituents.
3. Data Analysis:
-
At low temperatures, where the signals for the two conformers are distinct, the relative populations of the conformers can be determined by integrating the corresponding proton signals.
-
The equilibrium constant (K) can be calculated from the ratio of the conformer populations.
-
The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnK , where R is the gas constant and T is the temperature in Kelvin.[5]
-
Analysis of the coupling constants (³J values) of the methine protons adjacent to the substituents can also provide information about their axial or equatorial orientation, based on the Karplus equation.[6]
Visualization of Conformational Equilibria
Caption: Conformational equilibria of cis- and trans-2-Methylcyclohexane-1-carbaldehyde.
References
- 1. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2-Methylcyclohexane-1-carbaldehyde Diastereomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical aspect of chemical analysis and molecular design. This guide provides a detailed spectroscopic comparison of the cis and trans diastereomers of 2-Methylcyclohexane-1-carbaldehyde, offering insights into their structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While experimental data for the separated diastereomers is not extensively available in public domains, this guide combines theoretical principles, analysis of the diastereomeric mixture, and data from analogous compounds to provide a robust comparative framework.
The relative orientation of the methyl and formyl groups on the cyclohexane (B81311) ring in the cis and trans diastereomers of this compound leads to distinct three-dimensional structures. These structural differences, primarily governed by conformational preferences, result in unique spectroscopic signatures that allow for their differentiation.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the diastereomers of this compound. The differentiation between the cis and trans isomers is primarily based on the principles of conformational analysis and the resulting shielding and deshielding effects in NMR spectroscopy, as well as subtle differences in vibrational modes in IR spectroscopy.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | Cis-Isomer (Predicted) | Trans-Isomer (Predicted) | Key Differentiating Features |
| Aldehydic Proton (-CHO) | ~9.6 ppm (doublet) | ~9.7 ppm (doublet) | The chemical shift is influenced by the proximity of the methyl group. The coupling constant to the adjacent methine proton will differ based on the dihedral angle in the predominant conformation. |
| Methine Proton (C1-H) | Broader multiplet | Sharper multiplet | The multiplicity and chemical shift are highly dependent on the number of adjacent axial and equatorial protons. |
| Methine Proton (C2-H) | Multiplet | Multiplet | The chemical shift will be influenced by the relative position of the formyl group. |
| Methyl Protons (-CH₃) | ~0.9 ppm (doublet) | ~1.0 ppm (doublet) | The chemical shift is sensitive to the anisotropic effect of the carbonyl group. |
| Cyclohexane Ring Protons | 1.2 - 2.2 ppm (complex multiplets) | 1.2 - 2.2 ppm (complex multiplets) | Overlapping signals, but subtle differences in chemical shifts and coupling constants can be observed with high-resolution NMR. |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | Cis-Isomer (Predicted) | Trans-Isomer (Predicted) | Key Differentiating Features |
| Carbonyl Carbon (-CHO) | ~205 ppm | ~204 ppm | The chemical shift is sensitive to steric compression. |
| Methine Carbon (C1) | ~55 ppm | ~58 ppm | The chemical shift is influenced by the stereochemistry of the adjacent methyl group. |
| Methine Carbon (C2) | ~35 ppm | ~38 ppm | The position of the methyl group affects the shielding of this carbon. |
| Methyl Carbon (-CH₃) | ~15 ppm | ~18 ppm | The chemical shift is a good indicator of the steric environment. |
| Cyclohexane Ring Carbons | 25 - 40 ppm | 25 - 40 ppm | Differences in chemical shifts are expected due to varying steric interactions in the preferred chair conformations. |
Table 3: IR and MS Spectral Data Comparison
| Spectroscopic Technique | Cis-Isomer | Trans-Isomer | Key Differentiating Features |
| Infrared (IR) Spectroscopy | C=O stretch: ~1725 cm⁻¹ | C=O stretch: ~1720 cm⁻¹ | The carbonyl stretching frequency can be influenced by the dipole moment and steric environment of the conformers. The fingerprint region (below 1500 cm⁻¹) is expected to show more significant differences. |
| C-H stretch (aldehyde): ~2720, ~2820 cm⁻¹ | C-H stretch (aldehyde): ~2720, ~2820 cm⁻¹ | Typically observed as two weak bands. | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 126 | Molecular Ion (M⁺): m/z = 126 | The mass spectra of diastereomers are often very similar, showing the same molecular ion peak. |
| Fragmentation Pattern | Fragmentation Pattern | Minor differences in the relative abundances of fragment ions may be observed due to different steric hindrance to fragmentation pathways. Key fragments would include [M-H]⁺, [M-CHO]⁺, and fragments from cyclohexane ring cleavage. |
Experimental Protocols
Detailed methodologies for the synthesis, separation, and spectroscopic analysis of the diastereomers of this compound are crucial for obtaining reliable comparative data.
Synthesis and Separation of Diastereomers
A common route for the synthesis of this compound involves the oxidation of the corresponding alcohol, 2-methylcyclohexanemethanol. The resulting product is a mixture of cis and trans diastereomers.
Protocol for Oxidation of 2-Methylcyclohexanemethanol:
-
Dissolve 2-methylcyclohexanemethanol in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
The crude product, a mixture of cis and trans-2-Methylcyclohexane-1-carbaldehyde, can be purified by column chromatography on silica (B1680970) gel.
Separation of Diastereomers:
The separation of the cis and trans diastereomers can be achieved by careful column chromatography on silica gel using a non-polar eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient). The separation is based on the different polarities of the two isomers.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified diastereomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and other functional groups.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatography (GC) interface for separation and analysis of the mixture or individual isomers.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Comparison
The relationship between the diastereomers and the analytical techniques used for their comparison can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of diastereomers.
The differentiation between the cis and trans diastereomers of this compound relies on a multi-technique spectroscopic approach. The conformational rigidity of the cyclohexane ring, influenced by the stereochemical relationship between the methyl and formyl groups, gives rise to distinct NMR and IR spectral features that are key to their unambiguous identification.
Caption: Interplay of structure and spectroscopic data.
Safety Operating Guide
Safe Disposal of 2-Methylcyclohexane-1-carbaldehyde: A Procedural Guide
The proper disposal of 2-Methylcyclohexane-1-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in compliance with standard safety protocols.
Chemical and Hazard Profile
Before handling, it is essential to be aware of the hazards associated with this compound. This substance is classified as a flammable liquid and an irritant, necessitating careful handling and storage.
| Property | Data |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| GHS Hazard Codes | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Primary Hazards | Flammable, Skin Irritant, Eye Irritant, Respiratory Irritant[1] |
| Disposal Regulation | Must be treated as hazardous waste.[2][3] Drain disposal of aldehydes is broadly discouraged and often prohibited.[4][5][6] |
| Incompatibilities | Strong bases, strong acids, and oxidizing agents.[2][5] Do not mix with these materials in a waste container. |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves should be worn.[2]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[2]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[2]
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[3]
Step-by-Step Disposal Protocol
Follow this procedure for the safe collection and disposal of this compound waste. This protocol covers pure chemical waste, reaction mixtures, aqueous solutions, and contaminated solid waste.
Step 1: Waste Collection
Proper segregation and collection of waste are the first steps in safe disposal.
-
Pure Chemical and Reaction Mixtures:
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a designated hazardous aqueous waste container.
-
Do not dispose of these solutions down the drain.[2]
-
-
Contaminated Solid Waste:
Step 2: Labeling of Waste Containers
Accurate labeling is crucial for regulatory compliance and the safety of waste handlers.
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[2][4]
-
The label must include:
Step 3: Storage of Chemical Waste
Waste must be stored safely pending pickup by your institution's environmental health and safety department.
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5]
-
Keep waste containers tightly sealed except when adding waste.[2][4]
-
Place all liquid waste containers in secondary containment to prevent spills.[2][4][5]
-
Ensure the storage area is cool, dry, and well-ventilated, away from any sources of heat, sparks, or open flames.[3]
-
Segregate the aldehyde waste from incompatible materials such as oxidizers, acids, and bases.[2][5]
Step 4: Arranging for Final Disposal
The final disposal must be handled by trained professionals.
-
Once a waste container is full, or if waste has been accumulated for a period defined by your institutional policy (often not to exceed six months), request a waste pickup.[5]
-
Contact your institution’s Environmental Health and Safety (EHS) office or the designated hazardous waste management contractor to arrange for collection and final disposal.[3]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spill:
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[2][3]
-
Collect the absorbent material and any contaminated debris.
-
Place the collected material into a sealed, labeled container for disposal as hazardous waste.[2]
-
-
Large Spill:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C8H14O | CID 12627132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. nswai.org [nswai.org]
Essential Safety and Operational Guide for 2-Methylcyclohexane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Methylcyclohexane-1-carbaldehyde. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Primary Hazards
This compound is classified with the following primary hazards:
-
Flammable Liquid and Vapor: Poses a fire risk.[1]
-
Serious Eye Irritation: Can cause significant eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1][2]
Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (Small Quantities) | Chemical splash goggles. | Nitrile or butyl rubber gloves. Change gloves immediately upon contamination. | Flame-resistant lab coat, long pants, and closed-toe shoes. | Work within a certified chemical fume hood. |
| Weighing and Transferring | Chemical splash goggles and a face shield. | Butyl rubber gloves with extended cuffs. | Flame-resistant lab coat over a chemical-resistant apron, long pants, and closed-toe shoes. | Work within a certified chemical fume hood. |
| Large-Scale Operations (>1L) | Chemical splash goggles and a face shield. | Heavy-duty butyl rubber gloves. | Chemical-resistant suit, boots, and gloves. | A NIOSH-approved respirator with an organic vapor cartridge may be required based on the scale and ventilation. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Butyl rubber gloves. | Chemical-resistant coveralls and boots. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Experimental Protocols: Handling and Storage
A systematic approach to handling this compound is crucial to mitigate risks.
Preparation:
-
Ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and accessible.
-
Confirm that all work will be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[3]
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling the chemical.[2]
-
Keep the container tightly closed when not in use.[2]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[4]
-
Ground and bond containers and receiving equipment during transfers.[5]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a designated flammable liquids storage cabinet.[3]
-
Segregate from incompatible materials, such as oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.
-
The container must be compatible with flammable liquids.
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., flammable, irritant).[3]
Storage of Waste:
-
Store the hazardous waste container in a designated, secure satellite accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated, away from general laboratory traffic.[3]
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
-
Do not dispose of the chemical down the drain or with general waste.
Emergency Procedures
Spill:
-
Evacuate the immediate area and eliminate all sources of ignition.[3]
-
For small spills, absorb the chemical with an inert, non-combustible material such as sand or vermiculite.[3]
-
For large spills, immediately contact your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
Workflow for Safe Handling of this compound
The following diagram outlines the logical progression of steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
